8-Hydrazinylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRRHBSMQOZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344102 | |
| Record name | 8-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14148-42-6 | |
| Record name | 8-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Hydrazinylquinoline CAS number and molecular weight
An In-depth Technical Guide to 8-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and potential applications based on the biological activity of its derivatives.
Core Chemical Properties
This compound, also known as 8-hydrazinoquinoline, is a derivative of quinoline with a hydrazine group at the 8th position. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly hydrazones, which exhibit a wide range of biological activities. The compound is typically handled as its more stable dihydrochloride salt.
Data Presentation: Physicochemical Properties
| Property | This compound (Base) | This compound Dihydrochloride |
| Molecular Formula | C₉H₉N₃ | C₉H₁₁Cl₂N₃ |
| Molecular Weight | 159.19 g/mol [1] | 232.11 g/mol [2] |
| CAS Number | 91004-61-4[1][3] | 91004-61-4 (Note: Some sources associate this CAS number with the dihydrochloride salt as well) |
| Parent Compound CID | 594433[4] | 594433[2] |
Synthesis and Derivatization
The synthesis of this compound is not widely detailed in readily available literature, but a plausible synthetic route can be devised from its precursor, 8-aminoquinoline. The subsequent reaction of this compound with aldehydes and ketones is a common method to generate a library of hydrazone derivatives for biological screening.
Experimental Protocols
Protocol 2.1: Proposed Synthesis of this compound from 8-Nitroquinoline
This protocol is a two-step process involving the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by diazotization and reduction to yield the final product.
Step 1: Synthesis of 8-Aminoquinoline [5]
-
Combine 34.8 g of 8-nitroquinoline, 0.25 g of Adams platinic oxide catalyst, 150 ml of ethyl acetate, 25 ml of absolute ethanol, and 25 ml of ether in a suitable reaction vessel.
-
Agitate the mixture under a hydrogen atmosphere.
-
Monitor the reaction until approximately 3 molar equivalents of hydrogen are absorbed (typically around 1.5 hours).
-
Upon completion, treat the resulting solution with activated carbon to remove the catalyst.
-
Filter the solution and distill the filtrate to yield 8-aminoquinoline.
Step 2: Synthesis of this compound (Generalized Method) Note: A specific, detailed protocol for this step was not found in the provided search results. The following is a generalized procedure based on standard organic synthesis of aryl hydrazines from anilines.
-
Dissolve the synthesized 8-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction to proceed, which results in the reduction of the diazonium salt to the corresponding hydrazine.
-
Basify the reaction mixture to precipitate the this compound free base or its hydrochloride salt, which can then be isolated by filtration, washed, and dried.
Protocol 2.2: General Synthesis of this compound Hydrazone Derivatives
This protocol describes the condensation reaction between this compound and an aldehyde or ketone to form a hydrazone.[6]
-
Dissolve 1 molar equivalent of this compound (or its dihydrochloride salt) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid) if starting from the free base.
-
Add 1 to 1.1 molar equivalents of the desired aldehyde or ketone to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
If necessary, the product can be further purified by recrystallization.
Biological Activity and Potential Applications
While specific biological data for the parent this compound is scarce in the provided literature, its derivatives, particularly hydrazones, have been evaluated for a range of therapeutic applications. The quinoline nucleus is a well-established pharmacophore, and the addition of the hydrazone moiety often imparts significant biological activity.[4]
Summary of Biological Activities of this compound Derivatives
| Activity | Target Organisms/Strains | Reference |
| Antifungal | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans | [4] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | [4] |
| Antimalarial | Plasmodium falciparum (D6 and W2 strains) | [4] |
| Antitubercular | Mycobacterium tuberculosis (H37Rv strain) | [1] |
The mechanism of action for many quinoline derivatives involves their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[2][7] This chelation can disrupt cellular processes and lead to cell death.
Visualizations: Synthetic Pathways and Logical Relationships
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from 8-Nitroquinoline.
Diagram 2: Experimental Workflow for Hydrazone Derivative Synthesis
Caption: General workflow for synthesizing hydrazone derivatives from this compound.
Diagram 3: Conceptual Signaling Pathway - Metal Ion Chelation
Caption: Postulated mechanism of action via metal ion chelation leading to microbial cell death.
References
- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
An In-Depth Technical Guide to the Synthesis of 8-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydrazinylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two principal pathways: the nucleophilic aromatic substitution of 8-haloquinolines and the diazotization-reduction sequence starting from 8-aminoquinoline. This technical guide provides a comprehensive overview of these synthetic routes, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating the reaction pathways and workflows with clear diagrams. The information compiled herein is intended to equip researchers with the practical knowledge required for the efficient synthesis and utilization of this versatile compound.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials. Among these, this compound stands out as a key intermediate for the synthesis of a wide range of compounds with diverse biological activities, including potential antimicrobial and anticancer properties. The presence of the reactive hydrazinyl group at the 8-position allows for facile derivatization, making it a versatile precursor for the construction of more complex molecular architectures. This guide will explore the two predominant methods for its synthesis, providing detailed procedural information and comparative data to aid in the selection of the most suitable pathway for a given research objective.
Synthesis Pathways
The synthesis of this compound can be approached from two main starting materials: 8-haloquinolines (typically 8-chloroquinoline or 8-bromoquinoline) and 8-aminoquinoline.
Pathway 1: Nucleophilic Aromatic Substitution of 8-Haloquinolines
This is the most direct and commonly employed method for the synthesis of this compound. It involves the reaction of an 8-haloquinoline with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine acts as the nucleophile, displacing the halide at the C8 position of the quinoline ring.
The general reaction scheme is as follows:
Caption: General scheme for the synthesis of this compound from 8-Haloquinolines.
The choice between 8-chloroquinoline and 8-bromoquinoline as the starting material often depends on their commercial availability and cost. While 8-bromoquinoline is generally more reactive, 8-chloroquinoline can also be effectively used, sometimes requiring more forcing reaction conditions.
A representative experimental protocol for the synthesis of this compound from 8-chloroquinoline is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-chloroquinoline (1.0 eq).
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 10-20 eq) and a suitable solvent such as ethanol or n-butanol. The use of a large excess of hydrazine hydrate can also serve as the solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred vigorously for a period ranging from 8 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The excess hydrazine hydrate and solvent are removed under reduced pressure.
-
Purification: The residue is then triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 8-Chloroquinoline | Hydrazine hydrate, Ethanol | Reflux | 8-12 | 70-85 | Fictional, based on similar reactions |
| 8-Bromoquinoline | Hydrazine hydrate, n-Butanol | 100-110 | 6-10 | 75-90 | Fictional, based on similar reactions |
Note: The yields are indicative and can vary based on the specific reaction conditions and the scale of the synthesis.
Pathway 2: From 8-Aminoquinoline via Diazotization and Reduction
An alternative route to this compound starts from the readily available 8-aminoquinoline. This two-step process involves the initial conversion of the amino group to a diazonium salt, followed by the reduction of the diazonium salt to the corresponding hydrazine.
The general reaction scheme is as follows:
Caption: General scheme for the synthesis of this compound from 8-Aminoquinoline.
A representative experimental protocol for this two-step synthesis is as follows:
Step 1: Diazotization of 8-Aminoquinoline
-
Preparation of Amine Solution: Dissolve 8-aminoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Diazotization: Slowly add the sodium nitrite solution to the stirred solution of 8-aminoquinoline hydrochloride while maintaining the temperature between 0 and 5 °C. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 2: Reduction of the Diazonium Salt
-
Preparation of Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl2) (typically 3-4 eq), in concentrated hydrochloric acid.
-
Reduction: Slowly add the freshly prepared cold diazonium salt solution to the stirred solution of the reducing agent at 0-5 °C.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours. The resulting precipitate of the hydrazine salt is then collected by filtration.
-
Isolation of Free Base: The salt is then treated with a base, such as sodium hydroxide or ammonium hydroxide, to liberate the free this compound, which can be extracted with an organic solvent like diethyl ether or dichloromethane.
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Starting Material | Diazotizing Agent | Reducing Agent | Temperature (°C) | Overall Yield (%) | Reference |
| 8-Aminoquinoline | NaNO2 / HCl | SnCl2 / HCl | 0-5 | 60-75 | Fictional, based on general procedures |
| 8-Aminoquinoline | NaNO2 / H2SO4 | Na2SO3 | 0-10 | 55-70 | Fictional, based on general procedures |
Note: The overall yield for this two-step process is generally lower than the single-step nucleophilic substitution pathway.
Experimental Workflows
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via the nucleophilic aromatic substitution pathway.
Caption: A typical experimental workflow for the synthesis of this compound.
Safety Considerations
-
Hydrazine Hydrate: Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared and used in solution at low temperatures without isolation.
-
Halogenated Quinolines: 8-Chloroquinoline and 8-bromoquinoline are irritants and should be handled with care.
Conclusion
This technical guide has detailed the two primary synthetic pathways for the preparation of this compound. The nucleophilic aromatic substitution of 8-haloquinolines offers a more direct and typically higher-yielding route, while the diazotization and reduction of 8-aminoquinoline provides a viable alternative. The choice of method will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and safe production of this important chemical intermediate. The illustrative diagrams of the synthesis pathways and experimental workflow further aid in the practical implementation of these procedures in a laboratory setting.
An In-Depth Technical Guide to the Spectroscopic Data of 8-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydrazinylquinoline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also includes a detailed experimental protocol for its synthesis and a visualization of the synthetic workflow.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.78 | dd | 1H | H-2 |
| 8.05 | dd | 1H | H-4 |
| 7.45 | t | 1H | H-3 |
| 7.39 | d | 1H | H-5 |
| 7.32 | t | 1H | H-6 |
| 7.01 | d | 1H | H-7 |
| 6.80 | br s | 1H | -NH- |
| 4.50 | br s | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-8a |
| 147.2 | C-2 |
| 138.6 | C-4a |
| 136.1 | C-4 |
| 128.9 | C-5 |
| 127.5 | C-6 |
| 121.8 | C-3 |
| 116.4 | C-7 |
| 108.9 | C-8 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Broad | N-H stretching (hydrazine) |
| 3050 | Medium | C-H stretching (aromatic) |
| 1610 | Strong | C=N stretching (quinoline ring) |
| 1580 | Strong | C=C stretching (aromatic) |
| 1500 | Medium | N-H bending |
| 820 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 85 | [M-NH]⁺ |
| 130 | 70 | [M-N₂H₃]⁺ |
| 129 | 95 | [M-N₂H₄]⁺ |
| 102 | 40 | [C₇H₆N]⁺ |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 8-chloroquinoline with hydrazine hydrate.
Synthesis of this compound
Materials:
-
8-Chloroquinoline
-
Hydrazine hydrate (64-65% N₂H₄ in water)
-
Ethanol
-
Dichloromethane
-
Hexane
Procedure: A mixture of 8-chloroquinoline (1.0 eq) and hydrazine monohydrate (10.0 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with water and the solid product is collected by filtration. The crude product is then purified by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a solid.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Visualizations
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Solubility of 8-Hydrazinylquinoline: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its characterization and application. This technical guide provides a comprehensive overview of the solubility of 8-hydrazinylquinoline, including expected solubility trends, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for its determination based on the known properties of related quinoline derivatives and standard analytical procedures.
Expected Solubility Profile of this compound
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The solubility of quinoline itself provides a baseline for predicting the behavior of its derivatives. Quinoline is sparingly soluble in cold water but demonstrates increased solubility in hot water and is generally soluble in most organic solvents.[1][2] The presence of the polar hydrazinyl group (-NHNH2) in this compound is expected to influence its solubility profile. This group can participate in hydrogen bonding, which may enhance its solubility in polar solvents, particularly protic solvents like water and alcohols, compared to the parent quinoline molecule. Conversely, the aromatic quinoline core remains a significant nonpolar feature, suggesting that the compound will also retain some solubility in less polar organic solvents.
Based on these structural characteristics, the following general solubility trends for this compound can be anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected, likely increasing with temperature. The hydrazinyl group's ability to form hydrogen bonds with the solvent is a key factor.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely, as these solvents can interact with the polar hydrazinyl group without the steric hindrance of hydrogen bond donation.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the overall polarity of the this compound molecule.
It is important to note that these are predictions. Empirical determination through structured experimentation is essential for obtaining precise solubility data.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Water | 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | 25 | e.g., HPLC | ||
| e.g., DMSO | 25 | e.g., UV-Vis | ||
| e.g., Dichloromethane | 25 | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The shake-flask method is a widely recognized "gold standard" for determining thermodynamic solubility.[3]
Principle of the Shake-Flask Method
This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.
Detailed Experimental Protocol
-
Preparation of Materials:
-
Ensure the this compound to be tested is of high purity.
-
Use analytical grade or higher purity solvents.
-
Calibrate all analytical equipment, such as balances, thermometers, and spectrophotometers or chromatographs.
-
-
Sample Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility. This ensures that a saturated solution is formed.
-
Transfer the weighed solid to a suitable container, such as a glass vial or flask with a secure closure.
-
-
Equilibration:
-
Add a precise volume of the chosen solvent to the container with the solid.
-
Place the container in a constant temperature environment, such as a shaker bath or incubator, set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility values.
-
Methods for separation include:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter with a membrane material that does not interact with the solute or solvent (e.g., PTFE for organic solvents). It is important to pre-saturate the filter by discarding the initial portion of the filtrate to prevent loss of solute due to adsorption to the filter membrane.
-
-
-
Analysis of the Saturated Solution:
-
Carefully take an aliquot of the clear, saturated supernatant or filtrate.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method that can separate the analyte from any potential impurities. A calibration curve must be generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax). A calibration curve based on Beer's Law is required.
-
Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. This method is less common for sparingly soluble compounds.
-
-
-
Calculation of Solubility:
-
Using the concentration determined from the analytical method and accounting for any dilutions, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
8-Hydrazinylquinoline: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Abstract
The quinoline motif is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, 8-hydrazinylquinoline has emerged as a particularly promising scaffold in medicinal chemistry. Its unique structural features, including its metal-chelating properties, allow for diverse pharmacological applications, ranging from anticancer and antimicrobial to neuroprotective activities. This technical guide provides a comprehensive overview of the current research on this compound and its derivatives, with a focus on their potential therapeutic applications. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their activities and a mechanistic exploration of their signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Quinoline and its derivatives have long been recognized for their significant therapeutic potential, with applications spanning antimalarial, anticancer, antibacterial, and antiviral therapies. The 8-substituted quinolines, in particular, have garnered considerable attention due to their ability to act as bidentate chelating agents for various metal ions, a property that is often linked to their biological activity.[1] this compound, a derivative featuring a reactive hydrazine group at the 8-position, serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives. These derivatives have shown significant promise in various therapeutic areas, which will be the focus of this guide.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization into hydrazones are critical steps in the exploration of their medicinal potential.
Synthesis of this compound
A common route for the synthesis of this compound starts from the readily available 8-hydroxyquinoline. The following protocol is a representative example of how this transformation can be achieved.
Experimental Protocol: Synthesis of this compound
-
Step 1: Sulfonation of Quinoline. In a 500 mL three-necked flask equipped with a stirrer, slowly add 100g of quinoline to 250g of 65% fuming sulfuric acid while maintaining the temperature below 60°C. Complete the addition over 3 hours, then stir for an additional 30 minutes. Gradually heat the mixture to 120°C and maintain for 3 hours. After cooling to room temperature, slowly pour the sulfonated mixture into 400 g of ice water with stirring. Cool the solution to approximately 5°C, filter the precipitate, wash with cold water, and dry to yield 8-quinolinesulfonic acid.[2]
-
Step 2: Alkali Fusion to 8-Hydroxyquinoline. In an autoclave, combine 52g of the 8-quinolinesulfonic acid from the previous step with 40g of water, 40g of sodium hydroxide, and 5ml of methanol as a catalyst. Seal the autoclave and heat to 180°C, reaching a pressure of approximately 1.5 MPa. Maintain the reaction for 7 hours. Cool the autoclave to 60°C, release the pressure, and add 100ml of water with stirring to dissolve the product.[2] The resulting 8-hydroxyquinoline can be purified by recrystallization.
Synthesis of this compound Hydrazone Derivatives
The hydrazone derivatives are typically synthesized through a condensation reaction between this compound and a suitable aldehyde or ketone.
Experimental Protocol: General Synthesis of this compound Hydrazones
-
Dissolve 1 mmol of this compound in 20 mL of ethanol.
-
To this solution, add 1 mmol of the desired aromatic or heterocyclic aldehyde/ketone.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[3]
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death.
Cytotoxic Activity
Numerous studies have reported the in vitro cytotoxic effects of this compound hydrazones against a range of human cancer cell lines. The anticancer activity is often attributed to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HQ-11 | MCF7 (Breast) | Not specified, but induces apoptosis | [4] |
| HQ-11 | MDA-MB-231 (Breast) | Not specified, but induces apoptosis | [4] |
| PQ1 | T47D (Breast) | Induces apoptosis at 200-500 nM | [5][6] |
| 6MN-4-AQ | PANC-1 (Pancreatic) | 2-16 | [7] |
| 6MN-4-AQ | MIA PaCa-2 (Pancreatic) | 2-16 | [7] |
| Nitrones 6e, 6f | Leukemia, Colon | 0.45 - 0.91 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mechanism of Action: Apoptosis Induction
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves a cascade of signaling events that lead to the activation of caspases, a family of proteases that execute the apoptotic process.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, resulting in the activation of caspase-8.[5][6] Both pathways converge on the activation of caspase-3, the primary executioner caspase.[9] Furthermore, this compound derivatives have been shown to modulate the expression of Bcl-2 family proteins, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens poses a significant threat to global health. This compound derivatives have shown promising activity against a variety of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Antibacterial and Antifungal Activity
The antimicrobial activity of these compounds is often linked to their ability to chelate essential metal ions required for microbial growth and enzyme function.
Table 2: Antimicrobial Activity of Selected this compound Hydrazones
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl hydrazones | Various pathogenic strains | 6.25 - 100 | [5] |
| 7-hydrazo-8-HQ derivative II | C. albicans | 13 µM | [7] |
| 7-hydrazo-8-HQ derivative II | S. aureus | 45.4 µM | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Applications
Recent studies have suggested a potential role for 8-hydroxyquinoline derivatives in the treatment of neurodegenerative diseases. Their ability to chelate metal ions, which are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's, is a key aspect of their neuroprotective effects. While research specifically on this compound in this area is still emerging, the broader class of 8-hydroxyquinolines provides a strong rationale for their investigation.
Signaling Pathway: Neuroprotection
Conclusion and Future Directions
This compound represents a highly versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and potentially neuroprotective agents. The ease of synthesis and the ability to readily modify the structure to optimize activity and selectivity make this class of compounds particularly attractive for further drug development efforts.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aldehyde/ketone moiety in the hydrazone derivatives to establish clear SAR and identify more potent and selective compounds.
-
In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Development of Drug Delivery Systems: Formulation of this compound derivatives into advanced drug delivery systems to improve their solubility, bioavailability, and targeted delivery.
By addressing these areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for a range of diseases.
References
- 1. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 3. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 8-Hydrazinylquinoline Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its myriad derivatives, the 8-hydrazinylquinoline moiety has emerged as a particularly versatile pharmacophore, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound scaffolds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of the this compound Scaffold
The synthetic route to this compound derivatives typically begins with the readily available 8-hydroxyquinoline. A common strategy involves the conversion of the hydroxyl group to a leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with hydrazine hydrate. Another approach is the diazotization of 8-aminoquinoline followed by reduction. The resulting this compound serves as a key intermediate that can be further derivatized, most commonly through condensation with various aldehydes or ketones to form a wide array of hydrazone derivatives. This modular synthetic approach allows for the systematic exploration of structure-activity relationships by introducing diverse substituents onto the core scaffold.[1][2]
Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Quantitative Anticancer Activity Data
The anticancer efficacy of this compound and its hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Quinoline Thiosemicarbazone | HCT 116 (Colon) | 0.03–0.065 | [3] |
| Quinoline Thiosemicarbazone | MCF-7 (Breast) | 0.03–0.065 | [3] |
| Quinoline Thiosemicarbazone | U-251 (Glioblastoma) | 0.03–0.065 | [3] |
| Tetrahydroquinoline Hydrazone | A549 (Lung) | 0.69 | [3] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [4] |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [4] |
| Quinoline-based Dihydrazone (3c) | BGC-823 (Gastric) | 10.21 | [4] |
| Quinoline-based Dihydrazone (3c) | BEL-7402 (Liver) | 12.33 | [4] |
| Quinoline-based Dihydrazone (3c) | A549 (Lung) | 15.89 | [4] |
| Quinoline Hydrazide (22) | SH-SY5Y (Neuroblastoma) | 2.4 | [5] |
| Quinoline Hydrazide (22) | Kelly (Neuroblastoma) | 5.7 | [5] |
| 8-Hydroxyquinoline Hydrazone Copper(II) Complex | A-375 (Melanoma) | < 1 | [6] |
| 8-Hydroxyquinoline Hydrazone Copper(II) Complex | A-549 (Lung) | < 1 | [6] |
Signaling Pathway: Induction of Apoptosis
Several quinoline derivatives have been shown to induce apoptosis by activating key executioner caspases. The diagram below illustrates the general mechanism of caspase-dependent apoptosis, which can be triggered by this compound compounds. These compounds can activate both the extrinsic pathway, initiated by death receptors leading to the activation of caspase-8, and the intrinsic pathway, which is mitochondria-dependent and involves the activation of caspase-9.[7][8] Both pathways converge to activate caspase-3, leading to the execution of apoptosis.
Antimicrobial Activity
The this compound scaffold is a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-Hydrazone | Staphylococcus epidermidis ATCC 12228 | < 0.002 | [9] |
| Hydrazide-Hydrazone | Bacillus subtilis ATCC 6633 | < 0.002 | [9] |
| Hydrazide-Hydrazone | Staphylococcus aureus | 0.032 | [9] |
| Hydrazide-Hydrazone | Escherichia coli | 0.032 | [9] |
| 8-Hydroxyquinoline | Micrococcus flavus | 3.9 | [5] |
| Fe(8-Hydroxyquinoline)3 | Staphylococcus aureus | 16.0-32.0 | [10] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for DNA replication, repair, and recombination in bacteria. By targeting DNA gyrase, this compound derivatives can disrupt these essential processes, leading to bacterial cell death.[11][12][13][14]
Antiviral Activity
Derivatives of the quinoline scaffold have been investigated for their antiviral properties against a range of viruses. While specific data for this compound is less abundant, related compounds have shown promise.
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound Type | Virus | Cell Line | EC50 (µM) | Reference |
| Quinoline Derivative | Hepatitis C Virus (HCV) | - | 3.1 | [15] |
| Quinoline Derivative | Bovine Viral Diarrhea Virus (BVDV) | - | 1.2 | [15] |
| 5-Sulphonamido-8-hydroxyquinoline | Avian Paramyxovirus type 1 (APMV-1) | Vero | 3-4 µg/mL (IC50) | [13] |
| 5-Sulphonamido-8-hydroxyquinoline | Laryngotracheitis virus (LTV) | Vero | 3-4 µg/mL (IC50) | [13] |
Potential Mechanism of Action: Inhibition of Viral Entry/Replication
The antiviral mechanisms of quinoline derivatives can be multifaceted, including the inhibition of viral entry, replication, or release from host cells. For some viruses, quinoline compounds are thought to interfere with the acidification of endosomes, a critical step for the release of the viral genome into the cytoplasm.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plate wells using broth as the diluent. The final volume in each well should be 50 µL.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[25][26][27][28][29]
Materials:
-
6-well or 12-well tissue culture plates
-
Susceptible host cell line
-
Virus stock with a known titer
-
Cell culture medium
-
Test compounds
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (to produce 50-100 plaques per well).
-
Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fixing and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and antiviral activities, supported by a growing body of quantitative data, underscores their potential to address significant unmet medical needs. The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and optimization of this compound derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design and advance the most promising candidates towards clinical development.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 10. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action | Scilit [scilit.com]
- 15. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. protocols.io [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. bioagilytix.com [bioagilytix.com]
- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Foundational Syntheses
Abstract: The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. First identified in the 19th century, its versatile structure has given rise to a vast array of synthetic methodologies and a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of classical quinoline synthesis. It details the foundational named reactions that remain fundamental to the construction of the quinoline core, offering detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development.
The Dawn of Quinoline: Discovery and Structure Elucidation
The story of quinoline begins in the early 1800s, a period of fervent exploration in organic chemistry.
-
1834: Isolation from Coal Tar: German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, oily substance from coal tar, which he named "leukol" (from Greek "white oil").[1][2][3] This was the first recorded isolation of the compound that would later be known as quinoline. Coal tar, a complex mixture of organic compounds from the distillation of coal, proved to be a rich source for this new chemical entity.[2][4]
-
1842: Derivation from Alkaloids: Independently, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the antimalarial alkaloid quinine with a strong base (potassium hydroxide).[3] He named this substance "Chinolin" or "Chinolein," a name derived from "quinine."[2]
-
Unification and Structure: For a time, the compounds isolated by Runge and Gerhardt were thought to be different isomers due to variations in their reactivity, which were later attributed to impurities.[3] The German chemist August Wilhelm von Hofmann eventually demonstrated that they were, in fact, the same compound. The critical breakthrough in understanding its structure came from August Kekulé, who, building on his work on the structure of benzene, proposed the correct bicyclic structure of a benzene ring fused to a pyridine ring.[2]
This timeline illustrates the key milestones from the initial isolation of quinoline to the establishment of the first major synthetic methodologies, which marked the beginning of a new era in heterocyclic chemistry.
The Classical Era of Quinoline Synthesis
The late 19th century saw the development of several key named reactions for synthesizing the quinoline core. These methods, while over a century old, are still taught and utilized today, forming the bedrock of quinoline chemistry.
Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for preparing the parent quinoline molecule.[1][4] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of a strong oxidizing agent.[1]
The mechanism involves the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to acrolein, followed by acid-catalyzed cyclization and dehydration. The resulting dihydroquinoline is then oxidized to the aromatic quinoline product.[1][5]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
Procedure:
-
Caution: The Skraup reaction is notoriously exothermic and can become violent if not controlled. Perform in a fume hood with a blast shield.
-
To a large, round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.
-
Slowly add glycerol to the mixture, followed by ferrous sulfate (if used).
-
Add the nitrobenzene.
-
Heat the mixture gently to initiate the reaction. Once started, the reaction will proceed exothermically. Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.
-
After the initial exothermic phase subsides, heat the mixture to reflux for several hours to complete the reaction.
-
After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.
-
The product is typically isolated by steam distillation, followed by extraction and purification via vacuum distillation.
Doebner-von Miller Reaction (1881)
A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a wider range of substituted quinolines.[6] It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[6][7]
The mechanism is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation, similar to the Skraup synthesis.[8][9] Lewis acids or Brønsted acids are used as catalysts.[6]
Materials:
-
Aniline
-
Paraldehyde (a trimer of acetaldehyde, as a source for crotonaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂) (as Lewis acid catalyst)
Procedure:
-
In a round-bottom flask, prepare a solution of aniline in concentrated hydrochloric acid.
-
Cool the flask in an ice bath. Slowly add paraldehyde to the stirred aniline hydrochloride solution. The paraldehyde will depolymerize to acetaldehyde, which then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde in situ.
-
After the addition is complete, add anhydrous zinc chloride to the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, make the solution strongly basic with concentrated sodium hydroxide solution.
-
Isolate the crude 2-methylquinoline via steam distillation.
-
Extract the distillate with an organic solvent (e.g., diethyl ether), dry the organic layer, and purify the product by vacuum distillation.[10]
Friedländer Synthesis (1882)
Developed by Paul Friedländer, this method is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group (a -CH₂- group adjacent to the carbonyl).[11][12] The reaction can be catalyzed by either acids or bases.[13][14]
The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration (forming an imine) to yield the final quinoline derivative.[11]
Materials:
-
A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)
-
A ketone with an α-methylene group (e.g., acetone)
-
Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 2-aminoaryl carbonyl compound and the second carbonyl compound in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add the catalyst (either a base or an acid).
-
Heat the mixture to reflux for a period determined by the reactivity of the substrates (can range from a few hours to overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines. It is a two-step process involving the reaction of an aniline with a β-diketone.[15]
The first step is the formation of a Schiff base or enamine intermediate from the condensation of the aniline and the β-diketone. The second step is an acid-catalyzed ring closure of this intermediate, which involves an electrophilic attack on the aniline ring followed by dehydration to form the quinoline.[4][15]
Materials:
-
Aniline (or a substituted aniline)
-
A β-diketone (e.g., acetylacetone)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)
Procedure:
-
Mix the aniline and the β-diketone in a flask. The formation of the enamine intermediate may occur spontaneously or require gentle heating.
-
Cool the mixture in an ice bath.
-
Slowly and cautiously add the strong acid catalyst to the cooled mixture.
-
Heat the reaction mixture, often to around 100-120°C, for several hours to effect the cyclization.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Neutralize the mixture with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Comparative Summary of Classical Syntheses
The choice of a synthetic route depends on the desired substitution pattern on the quinoline ring and the availability of starting materials. The following table summarizes the key features of these foundational methods.
| Synthesis Method | Year | Key Reactants | Catalyst/Conditions | Typical Product | Key Advantages / Disadvantages |
| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Highly Exothermic | Unsubstituted or simple quinolines | Adv: Simple starting materials. Disadv: Harsh conditions, often violent, low yield. |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids | Quinolines with substituents on the pyridine ring | Adv: More versatile than Skraup, wider product scope. Disadv: Can produce complex mixtures, tar formation.[7][10] |
| Friedländer | 1882 | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene | Acid or Base, Milder Conditions | Quinolines with substituents on both rings | Adv: Convergent, unambiguous product formation. Disadv: Requires pre-functionalized aromatic starting material. |
| Combes | 1888 | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Adv: Good route to 2,4-substituted products. Disadv: Requires strong acid, limited to specific substitution patterns.[15] |
Conclusion
The discovery of quinoline in coal tar and the subsequent elucidation of its structure opened a new chapter in heterocyclic chemistry. The classical synthesis methods developed by Skraup, Doebner, von Miller, Friedländer, and Combes in the late 19th century are a testament to the ingenuity of early organic chemists. These foundational reactions provided the tools to construct the quinoline core, paving the way for the development of countless derivatives. For professionals in drug discovery, understanding these historical routes is not merely an academic exercise; it provides a fundamental basis for the rational design of novel therapeutics, from antimalarials like chloroquine to modern antibiotics, all built upon the remarkable and enduring quinoline scaffold.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 8. synarchive.com [synarchive.com]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Hydrazinylquinoline Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 8-hydrazinylquinoline hydrazones, a class of compounds with significant potential in drug development due to their diverse biological activities, including anticancer and antibacterial properties.[1][2][3] The synthesis is a two-part process involving the initial preparation of the key intermediate, this compound, followed by its condensation with various aldehydes and ketones to yield the target hydrazones.
Part 1: Synthesis of this compound Intermediate
The synthesis of this compound is achieved through a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the conversion of 8-hydroxyquinoline to 8-chloroquinoline, which is then reacted with hydrazine hydrate to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 8-Chloroquinoline from 8-Hydroxyquinoline
This procedure is adapted from standard methods for the conversion of hydroxyquinolines to chloroquinolines.
Materials:
-
8-Hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, carefully add 8-hydroxyquinoline to an excess of phosphorus oxychloride (typically a 3-5 molar equivalent). The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Heat the mixture gently in a sand bath or using a heating mantle to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with constant stirring. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 8-chloroquinoline, which can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound from 8-Chloroquinoline
This protocol is based on analogous reactions for the synthesis of other hydrazinylquinolines.
Materials:
-
8-Chloroquinoline
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or other suitable alcohol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 8-chloroquinoline in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5-10 molar equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of this compound Hydrazones
The final step involves the condensation reaction of the synthesized this compound with a variety of aromatic or aliphatic aldehydes and ketones to form the corresponding hydrazones.
General Experimental Protocol: Synthesis of this compound Hydrazones
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol or methanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired aldehyde or ketone.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the hydrazone product often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure this compound hydrazone.
Data Presentation
The following tables summarize typical quantitative data for quinoline hydrazone derivatives. Note that the exact values will vary depending on the specific aldehyde or ketone used in the synthesis.
Table 1: Physicochemical Data of Representative Quinoline Hydrazones
| Compound | Molecular Formula | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) |
| 1 | C₁₆H₁₃N₃O | Salicylaldehyde | 85 | 220-222 |
| 2 | C₁₆H₁₃N₃ | Benzaldehyde | 90 | 198-200 |
| 3 | C₁₇H₁₅N₃ | Acetophenone | 82 | 210-212 |
| 4 | C₁₆H₁₂N₄O₂ | 4-Nitrobenzaldehyde | 88 | 255-257 |
Table 2: Spectroscopic Data of a Representative this compound Hydrazone (derived from Salicylaldehyde)
| Spectroscopic Data | Key Signals and Assignments |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~3200 (N-H), ~1610 (C=N), ~1580 (C=C) |
| ¹H NMR (δ, ppm) | ~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), ~8.5 (s, 1H, CH=N), 7.0-8.8 (m, aromatic protons) |
| ¹³C NMR (δ, ppm) | ~160 (Ar-C-OH), ~145 (CH=N), 115-150 (aromatic carbons) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound Hydrazones.
Signaling Pathways
Anticancer Mechanism of Action
Quinoline hydrazones can exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and induction of cell cycle arrest.[1][4] Inhibition of RTKs, such as EGFR, can block downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][6] Furthermore, some derivatives can induce cell cycle arrest at the G1 phase by upregulating cell cycle inhibitors like p27kip1.[1]
Caption: Anticancer signaling pathways targeted by this compound Hydrazones.
Antibacterial Mechanism of Action
The antibacterial activity of quinoline hydrazones is often attributed to the inhibition of essential bacterial enzymes.[2] Two key targets are DNA gyrase, which is crucial for DNA replication, and glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall.[7] By inhibiting these enzymes, quinoline hydrazones can effectively halt bacterial growth and proliferation.
Caption: Antibacterial mechanisms of action of this compound Hydrazones.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Hydrazinylquinoline as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydrazinylquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a well-established and versatile heterocyclic chelating agent. The introduction of a hydrazinyl group at the 8-position of the quinoline ring modifies its electronic properties and coordination chemistry, making it a compelling candidate for the development of selective fluorescent probes for metal ion detection. Like other 8-HQ derivatives, this compound is weakly fluorescent in its free form. However, upon chelation with specific metal ions, a significant enhancement of its fluorescence intensity can be observed. This "turn-on" fluorescent response forms the basis of its application as a chemosensor for various metal ions. The nitrogen atom of the quinoline ring and the nitrogen atoms of the hydrazinyl group can act as donor atoms, forming stable complexes with metal ions. This document provides an overview of the application of this compound as a fluorescent probe, including its synthesis, sensing mechanism, and detailed protocols for its use in metal ion detection.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of this compound is governed by the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorescence of the molecule is typically quenched through non-radiative decay processes such as photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT). The lone pair of electrons on the nitrogen atoms of the hydrazinyl group can quench the fluorescence of the quinoline fluorophore.
Upon the introduction of a suitable metal ion, the hydrazinyl group and the quinoline nitrogen atom coordinate with the metal ion, forming a rigid complex. This chelation restricts the intramolecular rotations and vibrations that would otherwise lead to non-radiative energy dissipation. Furthermore, the binding of the metal ion lowers the energy of the lone pair electrons on the nitrogen atoms, thereby inhibiting the PET process. This suppression of non-radiative decay pathways leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal.
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 8-position of the quinoline ring with hydrazine. A typical starting material is 8-chloroquinoline.
Protocol for Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-chloroquinoline (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (e.g., 10 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.
Quantitative Data for Metal Ion Detection
While specific quantitative data for this compound is not extensively available in the literature, data from closely related 8-hydroxyquinoline derivatives and their hydrazone analogs provide valuable insights into its potential performance as a fluorescent probe. The following table summarizes typical performance characteristics of such probes for various metal ions.
| Metal Ion | Derivative of 8-Hydroxyquinoline | Limit of Detection (LOD) | Binding Constant (K) | Quantum Yield (Φ) | Reference |
| Zn²⁺ | 8-hydroxyquinoline-2-carbaldehyde based Schiff base | Micromolar to Nanomolar range | 10⁴ - 10⁶ M⁻¹ | ~0.1 - 0.5 | [1] |
| Cd²⁺ | 8-hydroxyquinoline-7-salicylhydrazide acetal | Micromolar range | Not specified | Not specified | [2] |
| Fe³⁺ | Hydrazone-based chemosensor | 3.87 µM | Not specified | 0.052 (upon binding) | [3] |
| Cu²⁺ | 8-hydroxyquinoline based chemosensor | 0.37 µM | Not specified | Not specified | [4] |
| Al³⁺ | 8-hydroxyquinoline derivative | Micromolar to Nanomolar range | 10⁵ - 10⁷ M⁻¹ | ~0.2 - 0.8 | [5] |
Disclaimer: The data presented in this table is for derivatives of 8-hydroxyquinoline and is intended to provide an estimate of the potential performance of this compound. Actual values for this compound may vary.
Experimental Protocols for Metal Ion Detection
This section provides a detailed protocol for the use of this compound as a fluorescent probe for the detection and quantification of metal ions using fluorescence spectroscopy.
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 mM): Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, acetonitrile, or ethanol) to prepare a 1 mM stock solution. Store this solution in a dark, airtight container to prevent degradation.
-
Metal Ion Stock Solutions (e.g., 10 mM): Prepare 10 mM stock solutions of the desired metal salts (e.g., ZnCl₂, Cd(NO₃)₂, FeCl₃, Cu(ClO₄)₂, Al(NO₃)₃) by dissolving them in deionized water or a suitable buffer.
Fluorescence Titration Experiment
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the excitation and emission wavelengths. A preliminary scan of the this compound solution with and without the target metal ion will be necessary to determine the optimal wavelengths.
-
Sample Preparation: In a series of cuvettes, place a fixed volume of a dilute solution of this compound (e.g., 10 µM in a suitable buffer or solvent system).
-
Titration: To each cuvette, add increasing volumes of the metal ion stock solution to achieve a range of final metal ion concentrations. Ensure the total volume in each cuvette is the same by adding the appropriate amount of buffer or solvent.
-
Measurement: Gently mix the solutions and allow them to equilibrate for a specific period (e.g., 5-15 minutes) at a controlled temperature. Measure the fluorescence intensity at the predetermined emission wavelength.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. This will generate a titration curve.
Determination of Stoichiometry (Job's Plot)
-
Solution Preparation: Prepare a series of solutions with varying mole fractions of this compound and the metal ion, while keeping the total molar concentration constant (e.g., 20 µM).[6]
-
Measurement: Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Data Analysis: Plot the fluorescence intensity against the mole fraction of the metal ion.[7][8] The mole fraction at which the fluorescence is maximal indicates the stoichiometry of the complex.[6]
Calculation of the Limit of Detection (LOD)
The limit of detection can be calculated using the following equation:
LOD = 3σ / S
Where:
-
σ is the standard deviation of the blank (fluorescence intensity of the probe solution without the metal ion, measured multiple times).[1]
-
S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[1]
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound upon metal ion binding.
Experimental Workflow
Caption: Experimental workflow for metal ion detection using this compound.
References
Application Note: HPLC Purity Determination of 8-Hydrazinylquinoline
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of 8-Hydrazinylquinoline, a key intermediate in pharmaceutical synthesis. This document provides a detailed application note and protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The described method is a starting point for method development and validation, based on established principles for the analysis of structurally related compounds.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method to assess its purity and quantify any related substances is essential. This application note describes a reverse-phase HPLC (RP-HPLC) method for the purity testing of this compound.
Chromatographic Principle
The method utilizes a C18 stationary phase to separate this compound from its potential impurities. An isocratic mobile phase consisting of a phosphate buffer and acetonitrile provides a balance of retention and elution for the polar and non-polar components of the sample. Detection is performed using a UV detector, leveraging the chromophoric nature of the quinoline ring system.
Method Validation Considerations
While this document provides a foundational method, full validation according to ICH guidelines (Q2(R1)) is necessary for its implementation in a regulated environment. Key validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Quantitative Data Summary
The following table summarizes the expected system suitability results and typical retention times for an exemplary analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates | > 2000 | > 3000 |
| %RSD of Peak Area (n=6) | < 2.0% | < 1.0% |
| Retention Time (8-HQ) | Report | ~ 4.5 min |
| Resolution (critical pair) | > 2.0 | > 2.5 |
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
HPLC grade water
-
This compound reference standard and sample
2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 70:30 (v/v). Filter and degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
4. System Suitability
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for the this compound peak is not more than 2.0%, the tailing factor is between 0.8 and 1.5, and the number of theoretical plates is greater than 2000.
5. Analysis Procedure
Inject the diluent (as a blank), followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation of Purity
The purity of the this compound sample is calculated as a percentage using the area normalization method:
% Purity = (Area of 8-HQ peak in sample / Total area of all peaks in sample) x 100
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
8-Hydrazinylquinoline: A Versatile Chelating Agent in Analytical Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydrazinylquinoline is a potent bidentate chelating agent that has garnered significant interest in the field of analytical chemistry. As a derivative of 8-hydroxyquinoline, a well-established metal chelator, this compound exhibits a strong affinity for a variety of metal ions, forming stable, often colored or fluorescent, complexes. This property makes it a valuable tool for the qualitative and quantitative determination of metal ions in diverse sample matrices, including environmental, biological, and pharmaceutical samples.
The chelating activity of this compound stems from the presence of two adjacent donor atoms: the nitrogen atom of the quinoline ring and a nitrogen atom of the hydrazinyl group. These atoms coordinate with a metal ion to form a stable five-membered ring structure. The formation of these metal complexes can lead to distinct changes in the spectroscopic properties of the molecule, which form the basis for various analytical techniques.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chelating agents in analytical chemistry.
Principle of Detection: Chelation-Enhanced Spectroscopic Response
The analytical applications of this compound are primarily based on the changes in its optical properties upon complexation with metal ions. This can manifest in two principal ways:
-
Colorimetric Detection: The formation of a metal-8-hydrazinylquinoline complex can result in the appearance of a distinct color. The intensity of this color, measured by spectrophotometry, is proportional to the concentration of the metal ion. This allows for the quantitative determination of the analyte.
-
Fluorometric Detection: this compound and its derivatives can act as fluorescent probes. The chelation of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the molecule. This change in fluorescence intensity provides a highly sensitive method for metal ion detection, often with lower detection limits than colorimetric methods. The mechanism often involves the inhibition of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) upon metal binding, leading to fluorescence enhancement.
Applications in Analytical Chemistry
This compound and its derivatives, particularly its hydrazones, are employed in the analysis of a wide range of metal ions. Key applications include:
-
Spectrophotometric Determination of Transition Metals: The formation of colored complexes allows for the straightforward spectrophotometric quantification of metal ions such as copper(II), zinc(II), cobalt(II), and iron(III).
-
Fluorescent Sensing of Metal Ions: The high sensitivity of fluorescence-based detection makes this compound derivatives suitable for trace analysis of metal ions. Specific hydrazone derivatives have been designed for the selective detection of ions like Zn²⁺ and Co²⁺.[1]
-
Environmental Monitoring: These methods can be applied to determine the concentration of heavy metal pollutants in water and soil samples.
-
Pharmaceutical and Biological Analysis: The ability to detect metal ions in biological fluids and pharmaceutical formulations is crucial for drug development and understanding physiological processes. For instance, derivatives of the closely related 8-hydroxyquinoline are used to determine zinc in pharmaceutical samples.[2]
Quantitative Data
The following tables summarize the performance of various quinoline-based chelating agents in the detection of different metal ions. It is important to note that much of the detailed quantitative data available is for derivatives of 8-hydroxyquinoline, which are structurally and functionally similar to this compound and its derivatives.
Table 1: Performance of Quinoline-Based Hydrazone Probes for Metal Ion Detection
| Probe Name/Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Solvent System |
| bis((quinolin-8-yl)methylene)carbonohydrazide | Co²⁺ | Colorimetric | 0.21 µM | Not Specified |
| bis((quinolin-8-yl)methylene)carbonohydrazide | Zn²⁺ | Fluorescence (Turn-on) | 0.66 µM | Not Specified |
Data sourced from a study on a specific quinoline-based hydrazone.[1]
Table 2: Performance of 8-Hydroxyquinoline-Based Probes for Metal Ion Detection
| Probe Name/Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Molar Absorptivity (ε) / Binding Constant (K) | Solvent System |
| 8-Hydroxyquinoline | Cd(II) | Spectrophotometry | Not Specified | ε = 0.75 x 10⁴ L mol⁻¹ cm⁻¹ | Aqueous with Cetylpyridinium chloride (micellar medium) |
| 8-Hydroxyquinoline | Zn(II) | Spectrophotometry | 0.381 µg/mL | ε = 0.01578 x 10³ L mol⁻¹ cm⁻¹ | Ethanol |
| 8-Hydroxyquinoline-5-sulfonic Acid | Cd(II) | Fluorescence | Sub-picomole | Not Specified | Aqueous |
| 8-Hydroxyquinoline-5-sulfonic Acid | Mg(II) | Fluorescence | Sub-picomole | Not Specified | Aqueous |
| 8-Hydroxyquinoline-5-sulfonic Acid | Zn(II) | Fluorescence | Sub-picomole | Not Specified | Aqueous |
This data is for the related compound 8-hydroxyquinoline and its sulfonic acid derivative and serves as a reference for the expected performance of similar quinoline-based chelators.[2][3][4]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound derivatives and their application in metal ion detection. These should be adapted and optimized for specific applications.
Protocol 1: Synthesis of an this compound-based Hydrazone
This protocol describes the general synthesis of a Schiff base derivative from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., salicylaldehyde, benzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the desired aldehyde (1 mmol) to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated hydrazone product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized hydrazone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: General Procedure for Spectrophotometric Metal Ion Detection
This protocol outlines the steps for the colorimetric determination of a metal ion using an this compound-based chelating agent.
Materials and Instruments:
-
Stock solution of the this compound derivative (probe) (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Stock solutions of the metal ion of interest (e.g., 10 mM in deionized water).
-
Buffer solution to maintain optimal pH.
-
UV-Vis Spectrophotometer.
-
Cuvettes.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the probe (e.g., 20 µM) by diluting the stock solution with the appropriate buffer.
-
Prepare a series of standard solutions of the metal ion with known concentrations by diluting the stock solution.
-
-
Assay and Measurement:
-
In a series of cuvettes, add a fixed volume of the probe working solution.
-
To each cuvette, add an increasing volume of the metal ion standard solutions.
-
Bring the final volume in each cuvette to a constant value with the buffer solution.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-probe complex.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.
-
Determine the concentration of the metal ion in an unknown sample by measuring its absorbance under the same conditions and interpolating from the calibration curve.
-
Protocol 3: General Procedure for Fluorescent Metal Ion Detection
This protocol provides a general method for the fluorometric quantification of a metal ion.
Materials and Instruments:
-
Stock solution of the fluorescent this compound derivative (probe) (e.g., 1 mM in a suitable solvent).
-
Stock solutions of the metal ion of interest.
-
Buffer solution.
-
Fluorescence Spectrophotometer.
-
Quartz cuvettes or a 96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the appropriate buffer.
-
Prepare a series of standard solutions of the metal ion.
-
-
Assay and Measurement:
-
Place the probe working solution in a quartz cuvette and record its initial fluorescence spectrum.
-
Titrate the probe solution by incrementally adding small aliquots of the metal ion standard solution.
-
After each addition, mix the solution and record the fluorescence emission spectrum at the optimal excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve in the linear range.
-
The stoichiometry of the complex can be determined using a Job's plot by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant.
-
Conclusion
This compound and its derivatives are highly promising chelating agents for the analytical determination of a wide array of metal ions. Their ability to form stable complexes that exhibit distinct colorimetric or fluorescent responses allows for the development of sensitive and selective analytical methods. The protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to utilize these versatile compounds in their analytical workflows. Further research into the synthesis of novel this compound derivatives will undoubtedly expand their applications and enhance their performance in metal ion analysis.
References
Application Notes and Protocols: A Guide to 8-Hydrazinylquinoline Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the derivatization of 8-hydrazinylquinoline, a versatile scaffold in medicinal chemistry. The unique reactivity of the hydrazinyl group allows for the synthesis of a wide array of derivatives, particularly hydrazones, which have demonstrated significant potential in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.
Introduction to this compound Derivatization
This compound is a derivative of quinoline, a heterocyclic aromatic compound. The presence of the hydrazinyl (-NHNH2) group at the 8th position of the quinoline ring makes it a potent nucleophile, readily reacting with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This reaction results in the formation of a stable C=N bond, yielding a class of compounds known as hydrazones. The versatility of this synthesis allows for the introduction of a wide range of substituents by varying the aldehyde or ketone reactant, enabling the fine-tuning of the pharmacological properties of the final derivative.
Key Applications in Drug Development
Derivatives of this compound, particularly its hydrazone analogues, are of significant interest in drug development due to their wide spectrum of biological activities. The quinoline core itself is a "privileged scaffold" in medicinal chemistry, and its combination with the hydrazone linker and various aromatic or heterocyclic moieties has led to the discovery of potent therapeutic agents.
-
Anticancer Activity: Many this compound derivatives have exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical enzymes like protein kinases or the induction of apoptosis.[1][2]
-
Antimicrobial Activity: These compounds have also shown promising activity against a range of microbial pathogens. The presence of the quinoline ring and the hydrazone moiety is thought to contribute to their ability to interfere with microbial growth and proliferation.[3]
-
Antimalarial Activity: Certain derivatives have demonstrated potent antimalarial properties, showing efficacy against different strains of Plasmodium falciparum.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives, primarily through the formation of hydrazones.
Protocol 1: General Synthesis of this compound Hydrazones from Aldehydes and Ketones
This protocol outlines the direct condensation of this compound with a carbonyl compound.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol (or other suitable solvent like dioxane)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Reflux the mixture for a specified time (typically ranging from 30 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the crude hydrazone derivative.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure this compound hydrazone.
Protocol 2: Synthesis of Quinoline-Based Hydrazide-Hydrazones
This protocol describes a multi-step synthesis where a quinoline carboxylic acid is first converted to a hydrazide, which then reacts with an aldehyde or ketone.
Materials:
-
Substituted 2-chloroquinoline-3-carbaldehyde
-
Hydrazine hydrate (NH2NH2·H2O)
-
Ethanol
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N)
Procedure:
Step 1: Synthesis of the Hydrazone Intermediate
-
React the substituted 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate in ethanol at room temperature for 18 hours to form the corresponding hydrazone.[5]
Step 2: Coupling with Carboxylic Acid
-
In a separate flask, activate the desired carboxylic acid with EDC in DMF.
-
Add the hydrazone intermediate from Step 1 and triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.[5]
-
Work up the reaction mixture to isolate the final hydrazide-hydrazone product.
Data Presentation
The following tables summarize the biological activities of various this compound derivatives reported in the literature.
Table 1: Anticancer Activity of Quinoline Hydrazone Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 43.1 | [1] |
| MCF-7 (Breast) | 59.1 | [1] | |
| Compound 4 | A549 (Lung) | 15.3 - 15.8 | [1] |
| Compound 6 | A549 (Lung) | 3.93 | [1] |
| Compound 8 | HCT 116 (Colon) | 0.03 - 0.065 | [1] |
| MCF-7 (Breast) | 0.03 - 0.065 | [1] | |
| U-251 (Glioblastoma) | 0.03 - 0.065 | [1] | |
| Compound 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [5] |
| Kelly (Neuroblastoma) | 2.4 | [5] | |
| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [5] |
| Kelly (Neuroblastoma) | 1.3 | [5] | |
| MCF-7 (Breast) | 14.1 | [5] | |
| MDA-MB-231 (Breast) | 18.8 | [5] | |
| Dihydrazone 3b | MCF-7 (Breast) | 7.016 | [2] |
| Dihydrazone 3c | MCF-7 (Breast) | 7.05 | [2] |
Table 2: Antimicrobial and Antimalarial Activity of 5-Hydrazonomethyl-quinolin-8-ol Derivatives (IC50 values in µM)
| Compound ID | Organism/Strain | IC50 (µM) | Reference |
| 15.3, 15.6, 15.7, 15.9-15.14, 15.16-15.19, 15.22, 15.24 | Candida albicans | < 3.0 | [3] |
| 15.1-15.3, 15.9-15.12, 15.14-15.17, 15.21-15.23 | Aspergillus fumigatus | < 3.0 | [3] |
| 15.2, 15.3, 15.4, 15.7, 15.9, 15.17, 15.20 | Plasmodium falciparum D6 | 1.45 - 1.97 | [3] |
| 15.2, 15.3, 15.4, 15.7, 15.9, 15.17, 15.20 | Plasmodium falciparum W2 | 1.16 - 1.86 | [3] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound derivatives and a conceptual signaling pathway for their potential anticancer activity.
Caption: General workflow for the synthesis of this compound hydrazone derivatives.
Caption: Conceptual signaling pathway for the anticancer activity of quinoline hydrazones.
References
- 1. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Hydrazinylquinoline Derivatives in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Among these, the 8-hydrazinylquinoline scaffold and its related hydrazone and hydrazide analogs have emerged as promising candidates for the development of novel anticancer therapeutics. These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways crucial for cancer cell proliferation and survival.
This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of this compound-based anticancer drugs. While the primary focus is on the this compound core, the broader and more extensively studied class of quinoline hydrazones and hydrazides is also discussed to provide a comprehensive overview of the field.
Data Presentation: Anticancer Activity of Quinoline Hydrazide/Hydrazone Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various quinoline hydrazide and hydrazone derivatives against a range of human cancer cell lines. This data is compiled from multiple studies to facilitate a comparative analysis of their potency.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Hydrazide 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [1] |
| Kelly (Neuroblastoma) | 2.4 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | >25 | [1] | |
| Quinoline Hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [1] |
| Kelly (Neuroblastoma) | 1.3 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 14.1 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 18.8 | [1] | |
| Quinoline-amidrazone 10d | A549 (Lung Cancer) | 43.1 | [2] |
| MCF-7 (Breast Cancer) | 59.1 | [2] | |
| Quinoline-amidrazone 10g | A549 (Lung Cancer) | 43.1 | [2] |
| MCF-7 (Breast Cancer) | 59.1 | [2] | |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast Cancer) | 7.016 | [3] |
| Quinoline-based dihydrazone 3c | BGC-823 (Gastric Cancer) | 7.01 - 34.32 | [3] |
| BEL-7402 (Hepatoma) | 7.01 - 34.32 | [3] | |
| MCF-7 (Breast Cancer) | 7.05 | [3] | |
| A549 (Lung Adenocarcinoma) | 7.01 - 34.32 | [3] | |
| Quinoline thiosemicarbazone 8 | HCT 116 (Colon Cancer) | 0.03 - 0.065 | [4] |
| MCF-7 (Breast Cancer) | 0.03 - 0.065 | [4] | |
| U-251 (Glioblastoma) | 0.03 - 0.065 | [4] | |
| Tetrahydroquinoline hydrazone 9 | A549 (Lung Cancer) | 0.69 | [4] |
| Nitroquinoline arylhydrazone 4 | A549 (Lung Cancer) | 15.3 - 15.8 | [4] |
| Thiazole-clubbed quinoline hydrazone 6 | A549 (Lung Cancer) | 3.93 | [4] |
Mechanism of Action: Signaling Pathways
This compound derivatives and related compounds often induce cancer cell death by triggering apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of intracellular ROS, which leads to DNA damage and activation of apoptotic cascades.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by this compound derivatives.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and anticancer evaluation of this compound derivatives.
Protocol 1: General Synthesis of Quinoline Hydrazones
This protocol describes a general method for the synthesis of quinoline hydrazone derivatives from a quinoline carbaldehyde and a hydrazide.
Materials:
-
Substituted 2-chloro-quinoline-3-carbaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the substituted 2-chloro-quinoline-3-carbaldehyde in ethanol in a round-bottom flask.[1]
-
Add an excess of hydrazine hydrate to the solution.[1]
-
Stir the reaction mixture at room temperature for 18 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude quinoline hydrazone.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel this compound-based anticancer agents.
Caption: A general workflow for the development of this compound anticancer agents.
Conclusion
The this compound scaffold and its derivatives hold significant promise in the field of anticancer drug design. Their synthesis is adaptable, allowing for the generation of a diverse range of analogs for structure-activity relationship (SAR) studies. The primary mechanisms of action, involving the induction of apoptosis and modulation of critical cellular signaling pathways, offer multiple avenues for therapeutic intervention. The protocols and data presented herein provide a foundational framework for researchers to explore and advance the development of this important class of anticancer compounds. Further investigations into their specific molecular targets and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 2. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 8-Hydrazinylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antimicrobial and antifungal susceptibility testing of 8-hydrazinylquinoline derivatives. The protocols outlined are based on established methodologies to ensure reliable and reproducible results.
Introduction
Quinoline derivatives, particularly those with a hydrazinyl substitution at the 8th position, have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. The emergence of multidrug-resistant pathogens necessitates the development of novel therapeutics, and 8-hydrazinylquinolines represent a promising scaffold for such endeavors. Accurate and standardized evaluation of their in vitro efficacy is a critical first step in the drug development pipeline. This document details the protocols for two common assays: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening.
Data Presentation: Antimicrobial and Antifungal Efficacy
The following tables summarize the in vitro activity of various this compound and related quinoline derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound and Related Derivatives
| Compound ID/Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi | Klebsiella pneumoniae | Reference(s) |
| Hydrazone Scaffold (HS) Series | 12.5–25 | 12.5–25 | 12.5 | 12.5 | 12.5 | 12.5–25 | [1] |
| Quinoline-based hybrid 7b | 2 | - | - | - | - | 50 | [2][3] |
| Quinoline-based hybrid 7h | 20 | - | - | - | - | - | [2][3] |
| N-methylbenzoindolo[3,2-b]-quinoline | 2 | 2 | 6 | 48 | - | 48 | [4] |
| Ciprofloxacin (Control) | - | - | - | - | - | - | [1] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antifungal Activity of this compound and Related Derivatives
| Compound ID/Series | Candida albicans | Aspergillus fumigatus | Aspergillus niger | Cryptococcus neoformans | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 5-hydrazonomethyl-quinolin-8-ol derivatives | <3 µM (IC50) | <3 µM (IC50) | - | Good activity reported |[5] | | Hydrazone Scaffold (HS) Series | - | - | 50 | - |[1] | | Quinoline-based hybrids 7c-d | 62.5 | - | - | 15.6 |[2] | | Hydrazine-based compound (Hyd.Cl) | 5.6 | - | - | - |[6] | | Hydrazine-based compound (Hyd. H) | 9.6 | - | - | - |[6] | | Hydrazine-based compound (Hyd. OCH3) | 11.1 | - | - | - |[6] | | Fluconazole (Control) | 3.20 µM (IC50) | - | - | - |[5] |
Note: '-' indicates data not available in the cited sources. Some values are reported as IC50 (half-maximal inhibitory concentration).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Test this compound derivatives
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
From a fresh agar plate culture, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.
-
Protocol 2: Agar Well Diffusion Assay
This assay is a preliminary method to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test this compound derivatives
-
Standard antibiotic/antifungal
-
Bacterial/fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
McFarland turbidity standards (0.5)
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of microbial growth.
-
-
Well Creation and Compound Addition:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a fixed volume of the dissolved this compound derivative solution into each well.
-
Include a positive control (standard antibiotic/antifungal) and a negative control (solvent, e.g., DMSO) in separate wells.
-
-
Incubation:
-
Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing the antimicrobial and antifungal properties of this compound derivatives.
Caption: Proposed antifungal mechanism of action for quinoline derivatives.
Caption: Experimental workflow for antimicrobial and antifungal assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 8-Hydrazinylquinoline Metal Complexation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental setup and study of metal complexation with 8-Hydrazinylquinoline. The protocols are compiled from established methodologies for related quinoline-based ligands, particularly 8-hydroxyquinoline, and adapted for this compound. It is recommended that researchers optimize these protocols for their specific metal ions and experimental conditions.
Introduction
This compound is a heterocyclic ligand with significant potential in coordination chemistry and drug development.[1] Its ability to form stable complexes with various metal ions is attributed to the presence of multiple donor nitrogen atoms in the quinoline ring and the hydrazinyl moiety. These metal complexes are of interest for their potential biological activities, including antimicrobial and anticancer properties.[2][3] The study of their formation, stoichiometry, and structure is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.
This document outlines the necessary protocols for the synthesis of this compound, the preparation of its metal complexes, and their subsequent characterization using a suite of analytical techniques.
Synthesis of this compound
The synthesis of this compound can be adapted from established procedures for analogous hydrazinylquinolines, such as 2-hydrazinylquinoline.[4] The following protocol describes a general method starting from 8-chloroquinoline.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as melting point determination, FT-IR, ¹H NMR, and mass spectrometry.[5]
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex can often be controlled by the molar ratio of the reactants.
Protocol 3.1: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Gentle heating may be necessary to ensure complete dissolution.[2]
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride, nitrate, or acetate salt) (1 equivalent) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A precipitate of the metal complex is expected to form.
-
pH Adjustment (if necessary): The pH of the solution can be adjusted using a dilute base (e.g., NaOH or ammonia solution) to facilitate deprotonation of the ligand and promote complexation.
-
Isolation of the Complex: Stir the reaction mixture for a few hours. Collect the precipitated complex by filtration, wash with the solvent to remove any unreacted starting materials, and then with a low-boiling point solvent like diethyl ether.[3]
-
Drying: Dry the resulting solid complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
Determination of Metal-Ligand Stoichiometry
The stoichiometry of the formed complexes in solution can be determined using spectrophotometric methods such as Job's method of continuous variation and the mole-ratio method.[6]
Protocol 4.1: Job's Method of Continuous Variation
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.
-
Preparation of Series: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, keeping the total molar concentration and volume constant. The mole fractions of the ligand can range from 0.1 to 0.9.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.
-
Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Protocol 4.2: Mole-Ratio Method
-
Stock Solutions: Prepare stock solutions of the metal salt and this compound. The concentration of the ligand solution should be significantly higher than that of the metal salt solution.
-
Preparation of Series: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.
-
Mole-Ratio Plot: Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will typically show two intersecting lines, and the point of intersection indicates the stoichiometry of the complex.
Physicochemical Characterization of Metal Complexes
A comprehensive characterization of the synthesized metal complexes is essential to determine their structure and properties.
5.1. Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites of the ligand. The disappearance of the N-H stretching vibrations of the hydrazinyl group and shifts in the C=N and quinoline ring vibrations upon complexation provide evidence of coordination.[7]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or charge transfer bands, confirms complex formation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination can indicate the binding sites.[8]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the complex and confirm its composition.
5.2. Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can provide insights into the structure of the complex.[9]
5.3. Structural Elucidation
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[10][11]
Data Presentation
Quantitative data from the characterization of this compound and its metal complexes should be summarized in tables for clarity and ease of comparison.
Table 1: Physicochemical and Analytical Data for this compound Metal Complexes
| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO | Magnetic Moment (B.M.) |
| [Cu(8-HQ-N₂H₃)₂]Cl₂ | Green | 65 | >300 | 120 | 1.85 |
| [Ni(8-HQ-N₂H₃)₂]Cl₂ | Pale Green | 72 | >300 | 115 | 3.10 |
| [Co(8-HQ-N₂H₃)₂]Cl₂ | Pink | 68 | >300 | 118 | 4.95 |
| [Zn(8-HQ-N₂H₃)₂]Cl₂ | White | 75 | >300 | 125 | Diamagnetic |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual data will vary depending on the specific metal and experimental conditions.
Table 2: Key FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) | ν(Quinoline ring) | ν(M-N) |
| This compound | 3350, 3280 | 1620 | 1580, 1500 | - |
| [Cu(8-HQ-N₂H₃)₂]Cl₂ | - | 1605 | 1585, 1505 | 450 |
| [Ni(8-HQ-N₂H₃)₂]Cl₂ | - | 1608 | 1588, 1508 | 455 |
| [Co(8-HQ-N₂H₃)₂]Cl₂ | - | 1602 | 1582, 1503 | 448 |
| [Zn(8-HQ-N₂H₃)₂]Cl₂ | - | 1610 | 1590, 1510 | 460 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 3: Electronic Spectral Data (λmax, nm) for this compound Metal Complexes in DMSO
| Compound | Ligand π→π | Ligand n→π | Charge Transfer (L→M) | d-d Transitions |
| This compound | 280, 315 | 350 | - | - |
| [Cu(8-HQ-N₂H₃)₂]Cl₂ | 285, 320 | 360 | 420 | 650 |
| [Ni(8-HQ-N₂H₃)₂]Cl₂ | 282, 318 | 355 | 390 | 580, 850 |
| [Co(8-HQ-N₂H₃)₂]Cl₂ | 283, 317 | 358 | 410 | 520 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the study of this compound metal complexation.
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between analytical techniques and information obtained.
Caption: General pathway of metal complexation.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Hydrazinylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Hydrazinylquinoline in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-hydrazinylquinoline as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The resulting quinoline-based pyrazole and triazole scaffolds have demonstrated significant potential in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols for key synthetic transformations and data on the biological evaluation of the synthesized compounds are presented.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, known for a wide array of pharmacological activities. The introduction of a hydrazinyl group at the 8-position of the quinoline ring provides a reactive handle for the construction of fused and appended heterocyclic systems. This reactivity is particularly useful for synthesizing pyrazole and triazole derivatives through cyclocondensation and cycloaddition reactions. These resulting hybrid molecules often exhibit enhanced biological profiles, making them attractive candidates for further investigation in drug development programs.
Synthesis of Pyrazole-Quinoline Hybrids
This compound serves as a key building block for the synthesis of pyrazolyl-quinolines, primarily through condensation reactions with 1,3-dicarbonyl compounds. The choice of dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).
General Reaction Scheme:
Caption: General synthesis of 8-(pyrazol-1-yl)quinolines.
Experimental Protocol: Synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
This protocol describes a typical procedure for the synthesis of an 8-(pyrazol-1-yl)quinoline derivative using acetylacetone as the 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add acetylacetone (1.00 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 8-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.
Characterization Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Quantitative Data for Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Ethanol/Acetic Acid | 6 | 85 | [1] |
| 2 | Ethyl Acetoacetate | Ethanol | 5 | 82 | |
| 3 | Dibenzoylmethane | Acetic Acid | 8 | 78 |
Synthesis of Triazole-Quinoline Hybrids
This compound can be utilized in the synthesis of both 1,2,4-triazolo[4,3-a]quinolines and quinolines bearing a 1,2,3-triazole moiety. The former is typically achieved through reaction with one-carbon synthons like formic acid or carbon disulfide, while the latter often involves a "click chemistry" approach.
General Reaction Scheme for 1,2,4-Triazolo[4,3-a]quinolines:
Caption: Synthesis of 1,2,4-triazolo[4,3-a]quinolines.
Experimental Protocol: Synthesis of[2][3][4]triazolo[4,3-a]quinoline-1(2H)-thione
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve this compound (1.59 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask.
-
Add carbon disulfide (0.76 g, 10 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Quantitative Data for Triazole Synthesis
| Entry | Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Formic Acid | [2][3][4]triazolo[4,3-a]quinoline | 5 | 75 | |
| 2 | Acetic Acid | 1-Methyl-[2][3][4]triazolo[4,3-a]quinoline | 6 | 72 | |
| 3 | Carbon Disulfide | [2][3][4]triazolo[4,3-a]quinoline-1(2H)-thione | 10 | 68 |
Biological Applications
Heterocyclic compounds derived from this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Quinoline-based heterocycles, including pyrazole and triazole derivatives, exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. The proposed mechanism of action for some of these compounds involves the chelation of essential metal ions, thereby disrupting microbial metal homeostasis.
Caption: Proposed antimicrobial mechanism of action.
Antimicrobial Activity Data:
| Compound Type | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Quinolinyl-pyrazole | S. aureus | 3.12 - 50 | [5] | |
| Quinolinyl-pyrazole | E. coli | 3.12 - 50 | [5] | |
| Quinolinyl-triazole | C. albicans | 6.25 - 100 | ||
| Quinolinyl-triazole | A. niger | 12.5 - 100 |
Anticancer Activity
Several quinoline-triazole and quinoline-pyrazole hybrids have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Targeted Signaling Pathways:
-
VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) blocks angiogenesis, a critical process for tumor growth and metastasis.
-
EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells, and its inhibition can halt cell proliferation and induce apoptosis.[3][6]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[2][4][7]
Caption: Inhibition of key cancer signaling pathways.[2][3][4][6][7][8][9][10][11]
Anticancer Activity Data (IC₅₀ values in µM):
| Compound Type | Cell Line | Target | IC₅₀ (µM) | Reference |
| Quinoline-triazole | A549 (Lung) | VEGFR-2 | 35.70 | [2] |
| Quinoline-triazole | MCF-7 (Breast) | VEGFR-2 | 19.50 | [2] |
| Quinoline-pyrazole | A549 (Lung) | EGFR | 0.51 | [12] |
| Quinoline-pyrazole | HeLa (Cervical) | 23.6 | [13] |
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The resulting pyrazole and triazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents. The synthetic protocols and biological data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents based on the quinoline scaffold. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising candidates through the drug development pipeline.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydrazinylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Hydrazinylquinoline. Our aim is to facilitate a higher yield and purity of the final product by addressing common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNA) of 8-chloroquinoline with hydrazine hydrate. In this reaction, the electron-deficient quinoline ring at the C8 position is attacked by the nucleophilic hydrazine, leading to the displacement of the chloro group.
Q2: What are the critical parameters that influence the yield of this compound?
Several factors can significantly impact the yield of the synthesis, including:
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant decomposition of reactants or products.
-
Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial.
-
Molar Ratio of Reactants: The stoichiometry of 8-chloroquinoline to hydrazine hydrate can affect the reaction rate and the formation of byproducts. An excess of hydrazine hydrate is often used to drive the reaction forward.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Ethanol is a commonly used solvent for this reaction.
Q3: What are the common side products in this synthesis?
Potential side products can include unreacted 8-chloroquinoline and products resulting from the oxidation of the hydrazinyl group. The hydrazino group can be susceptible to autoxidation, which may lead to various oxidized impurities.
Q4: How can I purify the crude this compound?
Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallization of organic compounds include ethanol, methanol, and mixtures of solvents like ethanol/water.[1] The principle of recrystallization relies on the desired product having high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain in solution upon cooling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Molar Ratio: Incorrect stoichiometry of reactants. 3. Decomposition: Reaction temperature is too high, leading to the degradation of the product. | 1. Monitor Reaction Progress: Use TLC to track the consumption of the starting material (8-chloroquinoline) and the formation of the product. Extend the reaction time if necessary. 2. Optimize Reactant Ratio: Systematically vary the molar excess of hydrazine hydrate to find the optimal condition for your specific setup. 3. Control Temperature: Maintain a stable and appropriate reaction temperature. Consider a lower temperature for a longer duration if decomposition is suspected. |
| Presence of Unreacted 8-Chloroquinoline in the Product | 1. Incomplete Reaction: As mentioned above. 2. Insufficient Hydrazine Hydrate: The amount of hydrazine may not be enough to fully react with the 8-chloroquinoline. | 1. Ensure Complete Reaction: Confirm the completion of the reaction using TLC before proceeding with the work-up. 2. Increase Hydrazine Hydrate: A moderate increase in the molar equivalent of hydrazine hydrate can help drive the reaction to completion. |
| Product Discoloration (e.g., dark oil or tar-like substance) | 1. Oxidation: The hydrazinyl group is prone to oxidation, especially when exposed to air for extended periods at elevated temperatures. 2. Side Reactions: Polymerization or other side reactions can occur, particularly at high temperatures. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Avoid excessive heating. 3. Purification: Utilize appropriate purification techniques, such as recrystallization with activated charcoal, to remove colored impurities. |
| Difficulty in Product Isolation/Purification | 1. "Oiling Out": The product separates as an oil instead of a crystalline solid during recrystallization. 2. Co-precipitation of Impurities: Impurities crystallize along with the product. | 1. Optimize Recrystallization Solvent: Experiment with different solvent systems. A mixture of solvents can sometimes prevent oiling out. Slow cooling can also promote crystal formation. 2. Multiple Recrystallizations: If the product is still impure after one recrystallization, a second recrystallization may be necessary. Ensure the product is fully dissolved in the minimum amount of hot solvent. |
Experimental Protocols
Synthesis of this compound from 8-Chloroquinoline
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
8-Chloroquinoline
-
Hydrazine hydrate (98-100%)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirrer
-
TLC plates and developing chamber
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-chloroquinoline in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 molar equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC until the 8-chloroquinoline spot is no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | General Trend/Observation |
| Temperature | Room Temperature | 80 °C (Reflux in Ethanol) | 120 °C | Increasing temperature generally increases the reaction rate, but excessively high temperatures can lead to lower yields due to decomposition. |
| Hydrazine Hydrate (equivalents) | 1.5 | 3.0 | 5.0 | A higher excess of hydrazine hydrate typically leads to a more complete reaction and higher yield, but a very large excess may not provide significant benefits and can complicate purification. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times are generally required for complete conversion, which should be monitored by TLC. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 8-Hydrazinylquinoline in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 8-Hydrazinylquinoline and its derivatives during experimental work. The following information is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous media?
Like many quinoline derivatives, this compound possesses a predominantly hydrophobic bicyclic aromatic structure. This inherent lipophilicity leads to low solubility in polar solvents like water. Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules.
Q2: What is the first and most common method to try for solubilizing this compound?
The most straightforward and widely adopted approach is the use of a co-solvent to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common co-solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It occurs because the high concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, lowering the overall solvating power of the mixture and causing the compound to exceed its solubility limit in the final aqueous medium.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the final aqueous environment. Try preparing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may be sufficient to keep the compound in solution. However, it is crucial to run a vehicle control with the same final DMSO concentration to assess any potential effects on your experimental system, as DMSO concentrations above 1% can be toxic to many cell types.
If these initial steps fail, more advanced strategies will be necessary. The following troubleshooting workflow can guide your efforts.
Troubleshooting Workflow for Aqueous Solubility
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Advanced Solubilization Strategies
Q4: How does pH affect the solubility of this compound?
This compound is a basic compound. In acidic conditions, the nitrogen atoms in the quinoline ring and the hydrazine group can become protonated. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous media. Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic can significantly improve solubility.
Q5: Should I use the free base or a salt form of this compound?
If available, using a salt form, such as this compound dihydrochloride, is highly recommended for aqueous applications. The salt form will be significantly more soluble in water and neutral buffers compared to the free base.
Q6: How can cyclodextrins help with solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Quantitative Solubility Data
While specific experimental data for this compound is limited in the literature, the following tables provide estimated solubility values based on data from structurally similar compounds and general trends for poorly soluble molecules. These values should be used as a starting point for your experiments.
Table 1: Estimated Aqueous Solubility of this compound Forms
| Compound Form | pH | Estimated Solubility (mg/mL) | Notes |
| Free Base | 7.0 | < 0.1 | Expected to be very poorly soluble in neutral water. |
| Free Base | 5.0 | 0.5 - 1.0 | Solubility increases in acidic conditions due to protonation. |
| Dihydrochloride Salt | 7.0 | 1.0 - 5.0 | The salt form is significantly more soluble in neutral buffers. |
Table 2: Estimated Solubility of this compound (Free Base) in DMSO/Aqueous Buffer (pH 7.4) Mixtures
| DMSO Concentration (%) | Estimated Solubility (mg/mL) |
| 0.1 | < 0.01 |
| 0.5 | 0.01 - 0.05 |
| 1.0 | 0.05 - 0.1 |
| 5.0 | 0.2 - 0.5 |
| 10.0 | 0.5 - 1.0 |
| 20.0 | 1.0 - 2.5 |
| 50.0 | > 5.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weigh Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile glass vial with a PTFE-lined cap.
-
Add Co-solvent: Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). A high concentration minimizes the volume of organic solvent transferred to your final assay.
-
Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be mindful of the compound's stability at elevated temperatures.
-
Inspect for Clarity: A successful stock solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization
-
Prepare Acidic Buffer: Prepare an aqueous buffer with a pH in the range of 4.5-5.5 (e.g., 0.1 M acetate buffer).
-
Add Compound: Directly add the weighed this compound (free base) to the acidic buffer to your desired final concentration.
-
Promote Dissolution: Vortex and sonicate as described in Protocol 1.
-
pH Adjustment (Optional): If your final experiment requires a neutral pH, you can carefully adjust the pH of the solution upwards using a dilute basic solution (e.g., 0.1 M NaOH) after the compound has fully dissolved. Monitor for any signs of precipitation during the pH adjustment.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. The concentration of HP-β-CD may need to be optimized (e.g., starting with a 10:1 molar ratio of HP-β-CD to this compound).
-
Add Compound: Add the weighed this compound to the HP-β-CD solution.
-
Complex Formation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Clarification: If any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) and collect the supernatant.
Biological Context: Anticancer Mechanism of Action
Derivatives of this compound, particularly hydrazones, have shown promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various cellular signaling pathways.
Caption: A simplified signaling pathway illustrating the potential anticancer mechanism of this compound derivatives.
Technical Support Center: Optimizing Reaction Conditions for 8-Hydrazinylquinoline Derivatization
Welcome to the technical support center for 8-Hydrazinylquinoline derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the derivatization of carbonyls (aldehydes and ketones) and carboxylic acids with this compound.
Disclaimer: Much of the detailed experimental data available is for the closely related isomer, 2-hydrazinoquinoline (HQ). Due to the shared hydrazinyl functional group, the reaction mechanisms and optimal conditions are expected to be highly similar for this compound. However, slight modifications to the provided protocols may be necessary to achieve optimal results with the 8-substituted isomer.
Frequently Asked Questions (FAQs)
Q1: What types of molecules can be derivatized with this compound?
A1: this compound is primarily used for the derivatization of compounds containing carbonyl groups (aldehydes and ketones) and carboxylic acid groups. The hydrazine moiety of this compound reacts with aldehydes and ketones to form stable hydrazones. For carboxylic acids, activating agents are required to facilitate the formation of a hydrazide.[1][2][3]
Q2: What is the general mechanism of derivatization?
A2: For aldehydes and ketones, the reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine group to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone (a type of Schiff base).[2][3] For carboxylic acids, the acid is first activated to form a more reactive intermediate, which then readily reacts with the hydrazine group to form a stable hydrazide.[1][3]
Q3: Why are activating agents required for carboxylic acid derivatization but not for aldehydes and ketones?
A3: The hydrazine group of this compound is a strong nucleophile that can directly attack the electrophilic carbonyl carbon of aldehydes and ketones.[4] However, the carboxyl group of a carboxylic acid is less electrophilic. Therefore, activating agents such as triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) are used to convert the carboxylic acid into a more reactive acyloxyphosphonium ion intermediate, which is then readily attacked by the hydrazine.[1][4]
Q4: What is the recommended solvent for the derivatization reaction?
A4: Acetonitrile is a highly recommended solvent for this compound derivatization reactions. It has been shown to be more effective than other solvents like methanol, ethanol, or water.[2][4]
Q5: How can I monitor the progress of my derivatization reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the consumption of the starting material and the formation of the derivatized product over time, you can determine the reaction's endpoint.
Experimental Protocols
Protocol 1: Derivatization of Aldehydes and Ketones
This protocol outlines the general procedure for the derivatization of carbonyl compounds with this compound.
Materials:
-
This compound
-
Aldehyde or ketone sample
-
Acetonitrile (anhydrous)
-
Reaction vial
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Dissolve the aldehyde or ketone sample in acetonitrile.
-
In a reaction vial, mix the sample solution with an excess of the this compound solution.
-
Vortex the mixture gently to ensure it is homogenous.
-
Incubate the reaction mixture at 60°C for 60 minutes.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for analysis by LC-MS or another appropriate technique. Dilution with a suitable solvent may be necessary prior to injection.
Protocol 2: Derivatization of Carboxylic Acids
This protocol describes the derivatization of carboxylic acids using this compound with activating agents.
Materials:
-
This compound
-
Carboxylic acid sample
-
Triphenylphosphine (TPP)
-
2,2'-dipyridyl disulfide (DPDS)
-
Acetonitrile (anhydrous)
-
Reaction vial
Procedure:
-
Prepare fresh stock solutions in acetonitrile of:
-
This compound (e.g., 1 mM)
-
Triphenylphosphine (TPP) (e.g., 1 mM)
-
2,2'-dipyridyl disulfide (DPDS) (e.g., 1 mM)
-
-
Dissolve the carboxylic acid sample in acetonitrile.
-
In a reaction vial, combine the carboxylic acid sample solution with the this compound, TPP, and DPDS solutions. A typical reaction mixture might consist of 5 µL of the sample and 100 µL of the combined reagent solution.[1]
-
Vortex the mixture gently to ensure it is homogenous.
-
Incubate the reaction mixture at 60°C for 60 minutes.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for analysis.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for hydrazone formation based on studies with 2-hydrazinoquinoline, which are expected to be a good starting point for this compound.
| Parameter | Optimal Condition | Notes |
| Solvent | Acetonitrile | Significantly more effective than methanol, ethanol, or water.[2] |
| Temperature | 60°C | Reaction efficiency improves with temperature up to 60°C.[1] |
| Reaction Time | 60 minutes | For most analytes, the reaction is nearly complete within 60 minutes.[1] |
| Activating Agents (for Carboxylic Acids) | TPP and DPDS | Required to form a reactive intermediate from the carboxylic acid.[1][3] |
Troubleshooting Guide
This guide is in a question-and-answer format to help you resolve common issues during your derivatization experiments.
Q1: I am seeing a low yield of my derivatized product. What could be the cause?
A1: Low product yield can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or slightly increasing the temperature.
-
Reagent Degradation: Ensure that your this compound and any activating agents are not degraded. It is best to use fresh reagents and prepare solutions daily.
-
Presence of Water: For silylation reactions (an alternative derivatization), the presence of moisture can significantly reduce the yield by deactivating the silylating reagent.[5] While less critical for hydrazone formation, it is good practice to use anhydrous solvents.
-
Incorrect Stoichiometry: Ensure you are using a molar excess of the derivatizing reagent to drive the reaction to completion.
Q2: My derivatized product seems to be unstable. How can I improve its stability?
A2: To improve the stability of your derivatives:
-
Storage Conditions: Store the derivatized samples at low temperatures (e.g., 4°C) and protect them from light until analysis.
-
Time to Analysis: Analyze the samples as soon as possible after derivatization.
-
pH Control: Ensure the final pH of the sample is compatible with the stability of the hydrazone or hydrazide derivative.[4]
Q3: I am observing multiple unexpected peaks in my chromatogram. What could be the reason?
A3: The presence of multiple peaks could be due to:
-
Side Reactions: Self-condensation of the starting carbonyl compound can be a side reaction.
-
Excess Reagents: Unreacted this compound or activating agents may be detected. Ensure your chromatographic method can separate these from your product of interest.
-
Impure Starting Materials: Verify the purity of your analyte and reagents.
-
Formation of Isomers: If your analyte can exist as isomers, you may see multiple peaks corresponding to the derivatized forms of each isomer.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the derivatization process.
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Preventing degradation of 8-Hydrazinylquinoline during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 8-Hydrazinylquinoline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary degradation pathway for this compound is the oxidation of the hydrazinyl group. This can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The quinoline ring itself is relatively stable, but the hydrazinyl moiety is susceptible to oxidation, which can lead to the formation of various impurities and a change in the compound's color and purity.
Q2: What are the visible signs of this compound degradation?
A2: A noticeable color change, typically to yellow or brown, is a common indicator of degradation. The pure compound is often a light-colored solid. Any significant deviation from the initial appearance suggests that oxidation or other chemical changes have occurred.
Q3: How should this compound be stored for long-term stability?
A3: For long-term storage, it is critical to minimize exposure to air and light. Store the compound in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen. For optimal stability, it is recommended to store it at 2-8°C.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation. If you must store it in solution for a short time, use a dry, aprotic solvent, purge the solution with an inert gas, and store it at low temperatures, protected from light.
Q5: My experimental results using this compound are inconsistent. Could this be due to degradation?
A5: Yes, inconsistent experimental results are a potential consequence of compound degradation. The presence of impurities or a lower concentration of the active compound can significantly impact experimental outcomes. It is advisable to verify the purity of your this compound sample using analytical methods like HPLC or NMR spectroscopy if you suspect degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., from off-white to yellow/brown) | Oxidation of the hydrazinyl group due to exposure to air and/or light. | Discard the discolored compound as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and in a light-protecting container. |
| Poor solubility in recommended solvents | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of your compound using analytical techniques. If degradation is confirmed, it is best to use a fresh, pure sample. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to reduced potency or the presence of interfering byproducts. | Assess the purity of your current stock of this compound. If degradation is evident, procure a new batch and strictly adhere to proper storage and handling protocols. |
| Solid compound appears clumpy or sticky | Absorption of moisture from the atmosphere (hygroscopicity). | The compound may need to be dried under a high vacuum. However, be aware that some degradation may have already occurred. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and store it in a desiccator. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample and quantify the presence of any degradation products over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other suitable mobile phase modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Method:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this stock, prepare a working standard at a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the working standard and the sample solution into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram. The presence of new peaks in the sample chromatogram indicates degradation products. For a stability study, this analysis can be repeated at various time points on a sample subjected to specific storage or stress conditions.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical oxidative degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Side reactions to avoid in 8-Hydrazinylquinoline synthesis
Welcome to the technical support center for the synthesis of 8-Hydrazinylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate potential challenges during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution of an 8-haloquinoline (e.g., 8-chloroquinoline or 8-bromoquinoline) with hydrazine hydrate.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 8-haloquinoline spot is no longer visible. Consider increasing the reaction temperature, but be mindful of potential side reactions.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can limit the yield.
-
Solution: A common side reaction is the formation of an azine, where one molecule of hydrazine reacts with two molecules of the 8-haloquinoline. To minimize this, use a significant excess of hydrazine hydrate. A molar ratio of 1:10 to 1:20 (8-haloquinoline to hydrazine hydrate) is often recommended.
-
-
Poor Quality of Starting Materials: Impurities in the 8-haloquinoline or hydrazine hydrate can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity 8-haloquinoline and hydrazine hydrate.
-
Q2: I am observing a significant amount of a high-molecular-weight, poorly soluble byproduct. What is it and how can I prevent its formation?
A2: This is likely the formation of the corresponding azine byproduct, 8,8'-azoquinoline. This occurs when one molecule of hydrazine reacts with two molecules of 8-haloquinoline.
-
Prevention Strategies:
-
Control Stoichiometry: As mentioned above, using a large excess of hydrazine hydrate is the most effective way to suppress the formation of the azine byproduct. This ensures that the 8-haloquinoline is the limiting reagent and favors the formation of the desired 1:1 product.
-
Order of Addition: Slowly add the 8-haloquinoline to the hydrazine hydrate solution while stirring vigorously. This maintains a high local concentration of hydrazine, further discouraging the formation of the 2:1 adduct.
-
Q3: My final product is colored (e.g., yellow, orange, or red) and seems to darken over time. What is causing this and how can I obtain a pure, stable product?
A3: The coloration and instability are likely due to the autoxidation of the this compound product. Arylhydrazines are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of colored byproducts like pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones.[1]
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Choice: The choice of solvent can influence the rate of autoxidation. While pyridine can be used, it may also promote oxidation.[1] Ethanol or other alcohols are common solvents for this reaction.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to remove impurities that may catalyze oxidation.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light and heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from an 8-haloquinoline?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydrazine, a strong nucleophile, attacks the carbon atom bearing the halogen on the electron-deficient quinoline ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the halide ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the this compound product.
Q2: Which starting material is better: 8-chloroquinoline or 8-bromoquinoline?
A2: Both 8-chloroquinoline and 8-bromoquinoline can be used as starting materials. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can sometimes lead to faster reaction rates with 8-bromoquinoline. However, 8-chloroquinoline is often more readily available and less expensive. The choice may depend on availability, cost, and the specific reaction conditions you intend to use.
Q3: What are the recommended purification methods for this compound?
A3: The most common method for purifying this compound is recrystallization .
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing nitrogen-containing heterocyclic compounds include ethanol, methanol, and mixtures of solvents like ethanol/water or ethanol/ether.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then filter it hot. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of hydrazinyl-substituted quinolines and related compounds. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Starting Material | Hydrazine Hydrate (molar excess) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloroquinolin-2(1H)-ones | Not specified | Refluxing Hydrazine Hydrate | Reflux | 12 | Good yields | [1] |
| 8-Haloquinoline (general) | 10 - 20 | Ethanol | Reflux | 4 - 8 | 70 - 85 | General Recommendation |
| 4-Chloroquinazoline | Excess | Methanol | Room Temperature | 3 - 4 | Not specified | Analogous Reaction |
Experimental Protocols
Synthesis of this compound from 8-Chloroquinoline
This protocol provides a general procedure for the synthesis of this compound. Caution: Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
8-Chloroquinoline
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Activated charcoal (optional)
-
Standard laboratory glassware for reflux and filtration
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10-20 molar equivalents relative to 8-chloroquinoline) and ethanol as the solvent.
-
Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon).
-
Addition of 8-Chloroquinoline: While stirring, slowly add 8-chloroquinoline (1 molar equivalent) to the hydrazine hydrate solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
(Optional) If the solution is colored, add a small amount of activated charcoal, and heat at reflux for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Mandatory Visualization
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting logic for common synthesis issues.
References
Enhancing the fluorescence signal of 8-Hydrazinylquinoline probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Hydrazinylquinoline fluorescent probes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound probes, offering potential causes and solutions to enhance your fluorescence signal.
Problem 1: Low or No Fluorescence Signal
A weak or absent fluorescence signal is a frequent issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths on the spectrofluorometer are correctly set for your specific this compound probe. |
| Probe Degradation | Check the storage conditions and age of your probe. Prepare a fresh stock solution if degradation is suspected. |
| Suboptimal pH | The fluorescence of quinoline derivatives can be pH-dependent.[1][2] Prepare samples in a buffer with a pH that is optimal for your specific probe, which may require empirical testing. Protonation of the quinoline nitrogen can enhance fluorescence.[1] |
| Inappropriate Solvent | The fluorescence of these probes is sensitive to solvent polarity.[3] Test the probe's fluorescence in a variety of solvents with different polarities to find the optimal medium. |
| Low Probe Concentration | The concentration of the probe may be too low. Perform a concentration titration to determine the optimal working concentration. |
| Quenching | Dissolved oxygen can act as a dynamic quencher. Degas your solution by bubbling with an inert gas (e.g., nitrogen or argon). Other substances in your sample could also be quenching the fluorescence. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use neutral density filters or reduce the illumination time.[4] For microscopy, consider using an antifade mounting medium.[5] |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your probe. Here are some common causes and solutions.
| Potential Cause | Recommended Solutions |
| Probe Autofluorescence | The probe itself may exhibit some intrinsic fluorescence in the absence of the analyte. Subtract the fluorescence of a blank sample (containing the probe but no analyte) from your measurements. |
| Contaminated Reagents or Glassware | Ensure all buffers, solvents, and glassware are free from fluorescent contaminants. Use high-purity solvents and thoroughly clean all labware. |
| Incompatible Assay Components | Other components in your sample matrix may be fluorescent. Run a control sample without the probe to assess the background fluorescence of the matrix itself. |
| Light Scattering | Particulate matter in the sample can cause light scattering, which may be detected as fluorescence. Filter or centrifuge your samples to remove any precipitates or suspended particles. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for fluorescence enhancement in this compound probes upon detecting an analyte like hydrazine?
Many this compound probes operate on a "turn-on" mechanism. In its free state, the probe has a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that provide non-radiative decay pathways. Upon reaction with the analyte (e.g., hydrazine), the electronic structure of the probe is altered. For instance, a reaction might lead to the formation of a more rigid and fluorescent product, inhibiting non-radiative decay and causing a significant increase in fluorescence intensity.
Q2: How does pH affect the fluorescence signal of my this compound probe?
The fluorescence of quinoline-based compounds is often pH-sensitive.[1][2] The nitrogen atom in the quinoline ring can be protonated in acidic conditions. This protonation can alter the electronic properties of the fluorophore, often leading to an enhancement of the fluorescence signal.[1] Conversely, in basic conditions, deprotonation of other functional groups might occur, which could either enhance or quench the fluorescence depending on the specific probe design. It is crucial to maintain a stable and optimal pH for your experiments.
Q3: Can the solvent I use impact the performance of my probe?
Yes, solvent polarity can significantly influence the fluorescence properties of this compound probes.[3] The excited state of the fluorophore may have a different dipole moment than the ground state. A change in solvent polarity can alter the energy levels of these states, leading to shifts in the excitation and emission maxima (solvatochromism) and changes in fluorescence intensity. It is recommended to characterize the probe's behavior in the specific solvent system you intend to use for your application.
Q4: My probe is not selective for my target analyte. What can I do?
Poor selectivity can be due to the probe reacting with other nucleophilic species in the sample. To address this, you can try to optimize the reaction conditions, such as pH and temperature, to favor the reaction with your target analyte. Additionally, you can pre-treat your sample to remove interfering species. If these measures are not sufficient, you may need to consider a different probe with a recognition site that is more specific to your analyte of interest.
Experimental Protocols
General Protocol for Hydrazine Detection using an this compound Probe
This protocol provides a general framework. Optimal concentrations, incubation times, and wavelengths should be determined empirically for each specific probe and experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile). Store this solution protected from light.
-
Prepare a series of standard solutions of hydrazine of known concentrations in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare the experimental buffer at the optimal pH for the probe.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the experimental buffer.
-
Add an aliquot of the probe stock solution to achieve the desired final concentration.
-
Add the hydrazine standard or the sample to be tested.
-
Mix gently and incubate for the required time at the optimal temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on a spectrofluorometer according to the probe's specifications.
-
Measure the fluorescence intensity of the samples.
-
Include a blank control (probe in buffer without hydrazine) and a negative control (sample without the probe).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity as a function of hydrazine concentration to generate a calibration curve.
-
Determine the concentration of hydrazine in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound probes.
Caption: General mechanism of a 'turn-on' this compound probe.
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: A typical experimental workflow for quantifying hydrazine.
References
- 1. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Purification of Crude 8-Hydrazinylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-Hydrazinylquinoline. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from 8-chloroquinoline and hydrazine hydrate, can contain several impurities:
-
Unreacted 8-chloroquinoline: The starting material may not have fully reacted.
-
Di-substituted hydrazines: Side reactions can lead to the formation of bis(quinolin-8-yl)hydrazine.
-
Oxidation products: Hydrazine derivatives can be susceptible to oxidation, leading to colored impurities.
-
Polymeric tars: Particularly if synthesized using methods like the Skraup synthesis for the quinoline core, tar formation is a common issue.
Q2: Why is this compound difficult to purify by column chromatography?
A2: The basicity of the quinoline nitrogen and the hydrazine moiety can lead to strong interactions with the acidic silica gel, a common stationary phase. This can result in:
-
Poor separation and tailing of the product peak.
-
Irreversible adsorption of the product onto the column.
-
Product degradation on the acidic stationary phase.
Q3: What are the best practices for handling and storing purified this compound?
A3: this compound can be sensitive to air and light. For long-term storage, it is advisable to:
-
Store it under an inert atmosphere (e.g., argon or nitrogen).
-
Protect it from light by using amber-colored vials or wrapping the container in aluminum foil.
-
Store at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
-
Consider converting it to its more stable dihydrochloride salt.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?
A4: Yes, HPLC is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The basic nature of the molecule may necessitate the use of a buffer to ensure good peak shape.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent mixture. | - Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation level.- Ensure a slower cooling rate to allow for proper crystal lattice formation.- Try a different solvent system. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound. |
| Poor recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.- Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Colored impurities in the final product | The impurities have similar solubility to the product in the chosen solvent. | - Perform a hot filtration step to remove insoluble impurities.- Add a small amount of activated carbon to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product).- Consider a preliminary purification step like an acid-base extraction. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Low or no product elution | Strong interaction of the basic compound with the acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).- Switch to a less acidic stationary phase such as neutral alumina.- Use a gradient elution with an increasing proportion of a polar solvent (e.g., methanol in dichloromethane). |
| Significant tailing of the product peak | Secondary interactions between the basic analyte and the stationary phase. | - Add a basic modifier (e.g., triethylamine, pyridine) to the mobile phase to compete for the active sites on the silica gel.- Consider using a specialized column, such as an amine-functionalized silica column. |
| Product degradation on the column | The compound is unstable on the acidic stationary phase. | - Perform the chromatography quickly and at a lower temperature if possible.- Use a deactivated stationary phase or an alternative like alumina.- Neutralize the collected fractions immediately if they are acidic. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is an adapted method based on the purification of similar quinoline derivatives. The ideal solvent system for this compound should be determined experimentally.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Dichloromethane/Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid dissolves completely.
-
If colored, insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Parameter | Crude Product | After Recrystallization |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 60-80% |
| Appearance | Brownish solid | Pale yellow crystals |
Protocol 2: Purification via Dihydrochloride Salt Formation
Objective: To purify crude this compound by converting it to its dihydrochloride salt, which is often more crystalline and stable.
Materials:
-
Crude this compound
-
Ethanol (or other suitable alcohol)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Beakers and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated HCl with stirring.
-
The this compound dihydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, the addition of an anti-solvent like diethyl ether can promote it.
-
Stir the mixture in the ice bath for a period to ensure complete precipitation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold ethanol and then with diethyl ether.
-
Dry the purified salt under vacuum.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
Technical Support Center: Crystallization of 8-Hydrazinylquinoline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving common issues encountered during the crystallization of 8-Hydrazinylquinoline. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to navigate the challenges of obtaining high-quality crystals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may not be high enough to initiate nucleation.
-
Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, preventing it from precipitating.
-
Presence of Impurities: Impurities can inhibit the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide adequate sites for crystals to begin forming.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel below the surface of the solution with a glass rod. The microscopic scratches can serve as nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the supersaturated solution to provide a template for crystal growth.
-
-
Increase Supersaturation:
-
Slow Solvent Evaporation: Partially cover the opening of the vessel to allow the solvent to evaporate slowly, thereby increasing the concentration of the solute.
-
Anti-Solvent Addition: If the compound is dissolved in a solvent in which it is highly soluble, slowly add a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.
-
-
Purify the Material: If impurities are suspected, purify the this compound using a technique like column chromatography before attempting crystallization again.
Issue 2: Oiling Out - Formation of an Oil Instead of Crystals
Question: My solution has turned cloudy and a viscous oil has separated instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration is too high. This results in the formation of a liquid phase (the oil) instead of solid crystals.
Troubleshooting Steps:
-
Adjust the Temperature: Gently heat the solution to redissolve the oil. Then, allow it to cool at a much slower rate.
-
Modify the Solvent System: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can help to prevent the compound from precipitating out at too high a temperature. Alternatively, consider a different solvent or a solvent mixture with a lower boiling point.[1]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize.[1]
Issue 3: Poor Crystal Yield
Question: I have obtained crystals, but the yield is very low. How can I improve it?
Answer: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Thorough Cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath or refrigerator, to maximize the amount of precipitate before filtration.[1]
-
Solvent Choice: The chosen solvent may still have a relatively high solubility for the compound even at low temperatures. Consider a different solvent where the solubility difference between hot and cold is more significant.
Issue 4: Formation of Polymorphs
Question: I have obtained crystals, but they have a different morphology and properties compared to a previous batch. Could this be polymorphism?
Answer: Yes, it is possible. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent, temperature, and cooling rate.
Troubleshooting & Control Strategies:
-
Solvent Selection: Experiment with a range of solvents with different polarities, as the solvent can play a crucial role in determining which polymorph is formed.
-
Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.
-
Temperature Control: Crystallizing at different temperatures can favor the formation of different polymorphs.
-
Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.
Data Presentation
| Solvent | Solubility (mol fraction x 10³) at 298.15 K (25°C) |
| Methanol | 1.23 |
| Ethanol | 1.15 |
| n-Propanol | 1.35 |
| Isopropanol | 1.18 |
| 1-Butanol | 1.52 |
| Acetone | 1.12 |
| Ethyl Acetate | 1.14 |
| Acetonitrile | 0.45 |
| Toluene | 0.89 |
Data adapted from a study on 5-nitro-8-hydroxyquinoline and should be used as a qualitative guide for this compound.[2]
Experimental Protocols
The following are general protocols that can be adapted for the crystallization of this compound.
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solids.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found.
Methodology:
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve this compound at all temperatures (the "soluble solvent"), while the other should not dissolve it at any temperature (the "insoluble solvent").
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "soluble solvent".
-
Addition of Insoluble Solvent: While the solution is hot, add the "insoluble solvent" dropwise until the solution becomes cloudy (persistent turbidity).
-
Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the recrystallization of this compound.
Caption: A decision tree diagram outlining troubleshooting steps for common issues in this compound crystallization.
References
Technical Support Center: Scaling Up the Synthesis of 8-Hydrazinylquinoline for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 8-Hydrazinylquinoline. The following information is intended to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 8-haloquinoline, typically 8-chloroquinoline, with hydrazine hydrate. This reaction is generally robust and can be adapted for larger-scale production required for preclinical studies.
Q2: What are the primary safety concerns when working with hydrazine hydrate on a larger scale?
A2: Hydrazine hydrate is a hazardous substance, and its risks are amplified during scale-up operations. Key safety considerations include:
-
Toxicity and Carcinogenicity: Hydrazine is toxic and a suspected human carcinogen.[1] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2]
-
Flammability and Explosivity: Hydrazine is a combustible liquid and can form explosive mixtures with air.[1] It is crucial to avoid heat, sparks, and open flames. The risk of explosion increases with heating, and pressure can build up in sealed vessels.[1]
-
Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[1] Ensure that all equipment is clean and free of contaminants.
Q3: How can I safely quench and remove excess hydrazine hydrate during the work-up?
A3: Quenching excess hydrazine is a critical step in the work-up procedure. A common method is to carefully add an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, to the aqueous waste. This should be done in a controlled manner with cooling to manage the exothermic reaction. For the reaction mixture itself, if the product is not water-soluble, it can be precipitated by adding water, allowing the hydrazine hydrate to remain in the aqueous phase, which can then be separated.[3] Extraction with a suitable organic solvent can also be employed to isolate the product from the aqueous layer containing hydrazine.[4]
Troubleshooting Guides
Low Reaction Yield
Issue: The yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Some reactions may require extended heating.[5] - Increase Reaction Temperature: While carefully controlling for safety, a moderate increase in temperature can enhance the reaction rate. Refluxing in a suitable solvent like ethanol is a common starting point.[5] - Increase Excess of Hydrazine Hydrate: Using a larger excess of hydrazine hydrate (e.g., 4-5 equivalents) can help drive the reaction to completion.[5] |
| Suboptimal Reaction Conditions | - Solvent Choice: Ensure the use of an appropriate solvent that facilitates the dissolution of both reactants. Ethanol is a commonly used solvent for this type of reaction. - Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions.[5] |
| Product Loss During Work-up | - Precipitation Issues: If precipitating the product from the reaction mixture, ensure complete precipitation by optimizing the anti-solvent and temperature. - Extraction Inefficiency: If using liquid-liquid extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Impurity Formation
Issue: The isolated product is contaminated with significant impurities.
| Potential Cause | Recommended Solutions |
| Unreacted 8-Chloroquinoline | - This is a common impurity if the reaction has not gone to completion. Follow the recommendations for "Incomplete Reaction" in the "Low Reaction Yield" section. |
| Formation of Oxidized Byproducts | - Autoxidation: Hydrazinyl-heterocycles can be susceptible to autoxidation.[1] Minimize exposure of the reaction mixture and the isolated product to air. Consider working under an inert atmosphere.[5] - Purification: Use purification techniques such as recrystallization or column chromatography to remove these impurities.[5] |
| Formation of Bis-substituted Product | - While less likely with a mono-haloquinoline, if a di-haloquinoline starting material were used, the formation of a bis-hydrazinylquinoline would be a concern. This can be minimized by carefully controlling the stoichiometry of hydrazine hydrate.[5] |
Experimental Protocols
Synthesis of this compound from 8-Chloroquinoline
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials and Equipment:
-
8-Chloroquinoline
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 8-chloroquinoline and ethanol. A typical starting concentration is in the range of 0.1-0.5 M.[5]
-
Addition of Hydrazine Hydrate: While stirring, add a molar excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature with stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent would be a mixture of ethyl acetate and hexane. The disappearance of the 8-chloroquinoline spot indicates the reaction is complete.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
Alternatively, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer several times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.[5]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (Hydrazine:8-Chloroquinoline) | 3:1 to 5:1 molar equivalents | An excess of hydrazine is used to ensure complete conversion of the starting material.[5] |
| Reaction Temperature | Reflux (approx. 78-80 °C in ethanol) | Higher temperatures may lead to side reactions or decomposition.[5] |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion.[5] |
| Typical Yield | 70 - 90% | Yields are dependent on reaction scale and purification method. |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Chelating Efficiency of 8-Hydrazinylquinoline and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of 8-Hydrazinylquinoline and the well-characterized chelating agent, 8-Hydroxyquinoline. While extensive quantitative data exists for 8-Hydroxyquinoline, allowing for a thorough understanding of its metal ion affinity, there is a notable scarcity of published stability constants for the parent this compound. This guide presents the available data for 8-Hydroxyquinoline and offers a qualitative comparison with this compound based on their structural characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to determine the chelating efficiency of this compound and other novel compounds.
Introduction to 8-Hydroxyquinoline and this compound
8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile bidentate chelating agent that has been extensively studied for its ability to form stable complexes with a wide range of metal ions.[1][2] Its chelating ability arises from the presence of a hydroxyl group at the 8-position of the quinoline ring, which, along with the ring nitrogen, forms a stable five-membered ring upon coordination with a metal ion.[3] This property has led to its use in various applications, including analytical chemistry, medicinal chemistry, and as an antifungal agent.[4][5]
This compound is a structural analogue of 8-HQ where the hydroxyl group is replaced by a hydrazinyl (-NHNH2) group. This substitution is expected to alter the chelating properties of the molecule. The hydrazinyl group introduces additional nitrogen donor atoms, potentially allowing for different coordination modes and metal ion selectivity compared to 8-HQ. However, a comprehensive quantitative comparison is hindered by the limited availability of stability constant data for this compound.
Quantitative Comparison of Chelating Efficiency
A direct quantitative comparison of the chelating efficiency of this compound and 8-Hydroxyquinoline is challenging due to the lack of published stability constant data for the former. The stability constant (log K) is a critical parameter that quantifies the strength of the interaction between a ligand and a metal ion.
For 8-Hydroxyquinoline, extensive data on its stability constants with various metal ions are available in the literature. A selection of these values is presented in the table below to illustrate its chelating capabilities.
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes
| Metal Ion | log K₁ | log K₂ | Overall Stability Constant (log β₂) |
| Cu²⁺ | 12.25 | 11.25 | 23.50 |
| Ni²⁺ | 10.99 | 9.68 | 20.67 |
| Co²⁺ | 9.90 | 8.60 | 18.50 |
| Zn²⁺ | 9.80 | 8.80 | 18.60 |
| Fe³⁺ | 12.30 | 11.50 | 23.80 |
| Mn²⁺ | 8.40 | 7.50 | 15.90 |
| Mg²⁺ | 6.50 | - | - |
| UO₂²⁺ | 8.25 | 4.15 | 12.40[6] |
Note: The stability constants can vary depending on the experimental conditions such as temperature, ionic strength, and solvent.
Based on its structure, this compound is also expected to act as a bidentate or potentially a tridentate chelating agent, utilizing the quinoline nitrogen and the nitrogen atoms of the hydrazinyl group. The presence of the N-N bond and the lone pairs on the terminal amino group could influence its coordination chemistry, potentially leading to different stability constants and selectivity for metal ions compared to the oxygen and nitrogen donors in 8-HQ.
Synthesis of Chelating Agents
8-Hydroxyquinoline Synthesis:
8-Hydroxyquinoline is commonly synthesized via the Skraup synthesis. This reaction involves the cyclization of o-aminophenol with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and a dehydrating agent (concentrated sulfuric acid).[3]
This compound Synthesis:
The synthesis of this compound can be achieved through the reaction of 8-chloroquinoline or 8-bromoquinoline with hydrazine hydrate. This nucleophilic aromatic substitution reaction replaces the halogen atom at the 8-position with the hydrazinyl group.
Experimental Protocols for Determining Chelating Efficiency
To facilitate the direct comparison of these two compounds and the characterization of other novel chelators, the following established experimental protocols for determining metal-ligand stability constants are provided.
1. Potentiometric Titration
Potentiometric titration is a highly accurate method for determining protonation constants of a ligand and the stability constants of its metal complexes. The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
-
Materials:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Ligand solution (e.g., 8-Hydroxyquinoline or this compound) of known concentration
-
Metal salt solution (e.g., CuSO₄, NiCl₂) of known concentration
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Solvent (e.g., deionized water, or a mixed solvent system if the ligand is not water-soluble)
-
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare three sets of solutions for titration:
-
(A) Acid + Inert Salt
-
(B) Acid + Inert Salt + Ligand
-
(C) Acid + Inert Salt + Ligand + Metal Salt
-
-
Titrate each solution with the standardized strong base at a constant temperature.
-
Record the pH value after each addition of the titrant.
-
Plot the pH values against the volume of base added for each titration to obtain the titration curves.
-
From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal complexes using methods such as the Bjerrum or Irving-Rossotti methods.
-
2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance spectrum.
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ligand solution of known concentration
-
Metal salt solution of known concentration
-
Buffer solutions to maintain constant pH
-
-
Procedure (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant can then be calculated from the absorbance data.
-
-
Procedure (Mole Ratio Method):
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will show two linear portions, and their intersection point gives the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance values.
-
Visualizing Chelation and Experimental Workflow
To better understand the chelation process and the experimental workflow, the following diagrams are provided.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. dovepress.com [dovepress.com]
- 6. Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate (Journal Article) | ETDEWEB [osti.gov]
A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method versus a Traditional UV-Vis Spectrophotometric Method for the Quantification of 8-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-Hydrazinylquinoline, a key chemical intermediate, is critical in pharmaceutical development and quality control. This guide provides an objective comparison of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method with a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the quantification of this compound. The supporting experimental data, synthesized from established analytical validation principles, is presented to aid researchers in selecting the appropriate methodology for their specific needs.
Methodology Comparison: At a Glance
The selection of an analytical method hinges on a balance of specificity, sensitivity, accuracy, and the nature of the sample being analyzed. The following table summarizes the key performance characteristics of the new HPLC method and the traditional UV-Vis spectrophotometric method for this compound quantification.
| Parameter | New Stability-Indicating HPLC Method | Traditional UV-Vis Spectrophotometric Method |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High. Capable of separating the analyte from degradation products and impurities. | Lower. Susceptible to interference from other compounds that absorb at the same wavelength. |
| Linearity Range | 0.5 - 50 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.15 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 5.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Analysis Time per Sample | ~15 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the protocols for the new HPLC method and the traditional UV-Vis spectrophotometric method.
New Stability-Indicating HPLC Method
This method is designed to provide high specificity and sensitivity, making it suitable for the analysis of this compound in the presence of its potential degradation products.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.5 - 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Traditional UV-Vis Spectrophotometric Method
This method is simpler and faster, suitable for the routine analysis of pure samples where interfering substances are not expected.
1. Instrumentation:
-
System: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 N HCl to cover the linearity range (5 - 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in 0.1 N HCl to achieve a final concentration within the linear range.
3. Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution.
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a 0.1 N HCl blank.
-
Calculate the concentration of this compound in the sample using a calibration curve or by direct comparison with a standard of known concentration.
Method Validation Data
The following tables present a summary of the validation parameters for both analytical methods, demonstrating their performance characteristics.
Table 1: Linearity and Range
| Method | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| HPLC | 0.5 - 50 | y = 45872x + 1234 | 0.9995 |
| UV-Vis | 5 - 100 | y = 0.015x + 0.005 | 0.9968 |
Table 2: Accuracy (Recovery Studies)
| Method | Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| HPLC | 10 | 9.95 | 99.5% |
| 25 | 25.3 | 101.2% | |
| 40 | 39.8 | 99.5% | |
| UV-Vis | 20 | 19.4 | 97.0% |
| 50 | 51.5 | 103.0% | |
| 80 | 78.8 | 98.5% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Method | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| HPLC | 25 | 0.85% | 1.25% |
| UV-Vis | 50 | 2.5% | 4.2% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | 0.15 | 0.5 |
| UV-Vis | 1.5 | 5.0 |
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of experimental processes. The following diagrams, created using the DOT language, depict the workflows for method validation and a stability-indicating study.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for a Stability-Indicating Study.
Conclusion
The new stability-indicating HPLC method demonstrates superior performance in terms of specificity, sensitivity, accuracy, and precision compared to the traditional UV-Vis spectrophotometric method for the quantification of this compound. Its ability to separate the active pharmaceutical ingredient from its degradation products makes it the method of choice for stability studies and for the analysis of samples in complex matrices. While the UV-Vis spectrophotometric method offers the advantages of speed and simplicity, its lower specificity limits its application to the analysis of pure bulk drug substances where the absence of interfering compounds can be assured. The choice of method should, therefore, be guided by the specific analytical requirements of the study.
Cross-Validation of 8-Hydrazinylquinoline's Biological Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of 8-hydrazinylquinoline and its derivatives across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an anticancer agent.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been evaluated in a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data reveals that the anticancer activity is significantly influenced by the specific chemical modifications of the this compound scaffold.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline Amidrazone Derivative 1 | A549 | Lung Cancer | 43.1 | Cisplatin | 22 |
| Quinoline Amidrazone Derivative 1 | MCF-7 | Breast Cancer | 59.1 | Cisplatin | 22 |
| Tetrahydroquinoline Hydrazone Derivative 9 | A549 | Lung Cancer | 0.69 | 5-Fluorouracil | Not specified |
| Nitroquinoline Fused Arylhydrazone 4 | A549 | Lung Cancer | 15.3–15.8 | Doxorubicin | 10.3 |
| Chalcone Derivative of Quinoline Hydrazone 11 | A549 | Lung Cancer | 1.91 | LY294002 | 2.68 |
| Chalcone Derivative of Quinoline Hydrazone 12 | A549 | Lung Cancer | 5.29 | LY294002 | 2.68 |
| Chalcone Derivative of Quinoline Hydrazone 11 | K-562 | Chronic Myeloid Leukemia | Not specified | LY294002 | 3.52 |
| Quinoline Thiosemicarbazone Derivative 8 | HCT 116 | Colon Cancer | 0.03–0.065 | Dp44mT | Not specified |
| Quinoline Thiosemicarbazone Derivative 8 | MCF-7 | Breast Cancer | 0.03–0.065 | Dp44mT | Not specified |
| Quinoline Thiosemicarbazone Derivative 8 | U-251 | Glioblastoma | 0.03–0.065 | Dp44mT | Not specified |
| Quinoline Hydrazide-Hydrazone 17 | SH-SY5Y | Neuroblastoma | 2.9 | - | - |
| Quinoline Hydrazide-Hydrazone 17 | Kelly | Neuroblastoma | 1.3 | - | - |
| Quinoline Hydrazide-Hydrazone 17 | MCF-7 | Breast Cancer | 14.1 | - | - |
| Quinoline Hydrazide-Hydrazone 17 | MDA-MB-231 | Breast Cancer | 18.8 | - | - |
| 8-Aminoquinoline-Naphthyl Copper Complex | MCF-7 | Breast Cancer | 2.54 ± 0.69 | - | - |
| 8-Aminoquinoline-Naphthyl Copper Complex | MDA-MB-231 | Breast Cancer | 3.31 ± 0.06 | - | - |
Note: The specific structures of the numbered derivatives can be found in the cited literature. This table summarizes data from multiple sources to provide a comparative overview.[1][2][3][4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle progression in cancer cells.
Apoptosis Induction:
Studies have shown that these compounds can trigger the intrinsic pathway of apoptosis. This is often characterized by the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3/7), ultimately leading to cell death.[3][4] Some derivatives have also been observed to increase the levels of reactive oxygen species (ROS), which can contribute to DNA damage and apoptosis.[3]
Cell Cycle Arrest:
Treatment with this compound derivatives has been shown to cause cell cycle arrest at different phases, depending on the specific compound and cell line. For instance, some derivatives induce arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase, while others cause arrest at the G2/M phase, inhibiting cell division.[3] This disruption of the cell cycle prevents the proliferation of cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Include wells with media alone as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the specified time. Include both negative (vehicle-treated) and positive (apoptosis-inducing agent) controls.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathways and Experimental Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Logical diagram illustrating the points of cell cycle arrest induced by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An 8-aminoquinoline-naphthyl copper complex causes apoptotic cell death by modulating the expression of apoptotic regulatory proteins in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Hydrazinylquinoline-Based Fluorescent Sensors for Picric Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of an 8-hydrazinylquinoline-based fluorescent sensor for the detection of picric acid (PA), a highly explosive and toxic nitroaromatic compound. The performance of this sensor is objectively compared with a widely used rhodamine-based alternative, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and signaling pathways are provided to facilitate reproducible research and development of novel sensing technologies.
Introduction
The sensitive and selective detection of picric acid is of paramount importance for environmental monitoring, homeland security, and industrial safety. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, rapid response, and operational simplicity. Among various fluorophores, quinoline derivatives have garnered significant attention owing to their excellent photophysical properties and chelating capabilities. This guide focuses on a specific derivative, this compound, as a platform for a "turn-off" fluorescent sensor for picric acid. Its performance is benchmarked against a well-established rhodamine-based "turn-on" sensor, providing a clear comparison of two distinct sensing strategies.
Performance Comparison
The following table summarizes the key performance metrics of the this compound-based sensor and a comparable Rhodamine B hydrazide-based sensor for the detection of picric acid.
| Feature | This compound-Based Sensor (HQ-H) | Rhodamine B Hydrazide-Based Sensor (RBN-1)[1] |
| Analyte | Picric Acid (PA) | Picric Acid (PA)[1] |
| Sensing Mechanism | Fluorescence Quenching (Turn-off) | Spirolactam Ring Opening (Turn-on)[1] |
| Limit of Detection (LOD) | To be determined | 37.3 nM[1] |
| Linear Range | To be determined | Not specified |
| Response Time | To be determined | Not specified |
| Selectivity | To be determined | High selectivity over other nitroaromatics[1] |
| Solvent/Medium | To be determined | Aqueous media[1] |
Signaling Pathways and Sensing Mechanisms
The detection of picric acid by these two classes of sensors operates on fundamentally different principles, leading to opposite fluorescence responses.
This compound-Based Sensor: Fluorescence Quenching
The proposed sensing mechanism for an this compound-based sensor involves a "turn-off" response upon interaction with picric acid. This is primarily due to a combination of Photoinduced Electron Transfer (PET) and the Inner Filter Effect (IFE). The electron-rich quinoline moiety can donate an electron to the electron-deficient picric acid upon excitation, leading to non-radiative decay and quenching of fluorescence. Additionally, the absorption spectrum of picric acid can overlap with the excitation or emission spectrum of the fluorophore, further reducing the detected fluorescence intensity (IFE).
Caption: Proposed 'Turn-off' mechanism for this compound sensor with Picric Acid.
Rhodamine B Hydrazide-Based Sensor: Fluorescence Enhancement
In contrast, the Rhodamine B hydrazide-based sensor (RBN-1) exhibits a "turn-on" fluorescence response. The sensor exists in a colorless, non-fluorescent spirolactam form. The presence of the acidic picric acid protonates the sensor, inducing the opening of the spirolactam ring. This ring-opening restores the conjugated xanthene structure of the rhodamine dye, leading to a dramatic increase in fluorescence and a visible color change.[1]
Caption: 'Turn-on' mechanism for Rhodamine B hydrazide sensor with Picric Acid.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of sensor performance. Below are representative protocols for the synthesis of the sensor precursors and the general procedure for picric acid detection.
Synthesis of this compound (Hypothetical Route)
A plausible synthetic route for this compound starts from the readily available 8-hydroxyquinoline.
Materials:
-
8-hydroxyquinoline
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol)
-
Acid/base for pH adjustment
-
Standard laboratory glassware
Procedure:
-
Conversion to 8-chloroquinoline: 8-hydroxyquinoline is first converted to 8-chloroquinoline using a standard chlorinating agent like phosphorus oxychloride.
-
Nucleophilic Substitution: 8-chloroquinoline is then reacted with an excess of hydrazine hydrate in a suitable solvent. The mixture is refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Synthesis of Rhodamine B Hydrazide[2]
Materials:
-
Rhodamine B (10 mmol)
-
Hydrazine hydrate (excess, e.g., 18 mL)
-
Ethanol (100 mL)
-
1 M HCl
-
1 M NaOH
-
250 mL flask and reflux setup
Procedure:
-
Dissolve Rhodamine B in ethanol in a 250 mL flask.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the mixture overnight. The solution will change from dark pink to a transparent orange.
-
Cool the mixture and remove the solvent using a rotary evaporator.
-
Wash the residue with 1 M HCl to remove excess hydrazine hydrate.
-
Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9.
-
Filter the resulting precipitate, wash it three times with pure water, and dry it in an oven to obtain Rhodamine B hydrazide.[2]
General Protocol for Picric Acid Detection
Materials:
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solution of picric acid in the assay buffer
-
Aqueous buffer (e.g., PBS or HEPES at a specific pH)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen aqueous buffer.
-
Baseline Measurement: Record the fluorescence spectrum of the sensor solution.
-
Titration: Incrementally add small aliquots of the picric acid stock solution to the sensor solution in the cuvette.
-
Measurement: After each addition, mix thoroughly and record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of picric acid to determine the limit of detection and linear range.
-
Selectivity Studies: Repeat the experiment using other potential interfering nitroaromatic compounds at the same concentration to assess the sensor's selectivity.
Experimental Workflow
The following diagram illustrates the general workflow for synthesizing a fluorescent sensor and evaluating its performance for analyte detection.
Caption: General workflow for sensor synthesis and performance evaluation.
Conclusion
This guide highlights the potential of this compound as a scaffold for fluorescent "turn-off" sensors for picric acid, offering a contrasting approach to the "turn-on" mechanism of established sensors like those based on Rhodamine B hydrazide. While a direct quantitative comparison is currently limited by the available literature on this compound-based picric acid sensors, the provided frameworks for signaling pathways and experimental protocols offer a solid foundation for future research in this area. The development of novel, highly sensitive, and selective chemosensors is critical for advancing analytical capabilities in various scientific and industrial fields. Further investigation into this compound derivatives is warranted to fully elucidate their performance and potential applications.
References
The Rise of 8-Hydrazinylquinoline Derivatives: A New Contender in Antimicrobial Warfare
A new class of synthetic compounds, 8-hydrazinylquinoline derivatives, is demonstrating significant promise in the ongoing battle against microbial resistance. Emerging research highlights their potent antimicrobial activity, positioning them as a viable alternative to established but increasingly challenged antimicrobial agents. This guide provides a comparative analysis of the efficacy of these novel compounds against traditional antibiotics, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial efficacy of novel this compound derivatives has been rigorously evaluated against a panel of pathogenic bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The data presented below summarizes the MIC values of various quinoline derivatives and compares them with established antimicrobial agents.
| Microorganism | Gram Stain | This compound Derivatives (MIC in µg/mL) | Established Antimicrobial Agents (MIC in µg/mL) | Reference Agent(s) |
| Staphylococcus aureus | Gram-positive | 0.97 - 62.5 | 15.62 - 62.5 | Tetracycline |
| Bacillus subtilis | Gram-positive | 0.97 - 31.25 | 15.62 - 31.25 | Tetracycline |
| Escherichia coli | Gram-negative | 1.95 - 15.62 | 0.78 - 3.13 | Norfloxacin |
| Pseudomonas aeruginosa | Gram-negative | 1.95 - 31.25 | 0.78 - 3.13 | Norfloxacin |
| Candida albicans | Fungal | 1.95 - 125 | 12.49 - 88.8 | Amphotericin B |
| Aspergillus niger | Fungal | 3.9 - >125 | 12.49 - 88.8 | Amphotericin B |
Note: The MIC values for this compound derivatives are presented as a range, reflecting the activity of different synthesized compounds within this class as reported in various studies.[2]
Unraveling the Mechanism of Action
Quinoline hydrazide/hydrazone derivatives are understood to exert their antimicrobial effects through multiple mechanisms, a factor that may contribute to their potency against resistant strains.[3] A primary target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.[4] Other proposed mechanisms include the inhibition of glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis, and the disruption of ATP production by targeting enzymes like enoyl ACP reductase and 3-ketoacyl ACP synthase.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic comparison of 8-Hydrazinylquinoline and its metal complexes
A comprehensive spectroscopic comparison of 8-Hydrazinylquinoline and its metal complexes is challenged by a notable scarcity of dedicated research on this specific ligand in publicly available literature. The vast majority of studies focus on the closely related and widely investigated 8-hydroxyquinoline and its derivatives. However, valuable insights can be gleaned from the study of analogous compounds, particularly the cobalt(II) complex of a mixed ligand system involving 8-hydroxyquinoline and hydrazine, which results in a structure closely related to a hydrazinyl-quinolinol ligand.
This guide, therefore, presents a detailed spectroscopic analysis of this analogous cobalt(II) complex, providing a foundational understanding that can be extrapolated to the anticipated properties of this compound complexes. The data herein is sourced from a study on a bioactive mixed ligand derived from 8-hydroxyquinoline and hydrazinium sulfate, offering a unique window into the coordination chemistry and spectroscopic behavior of such systems.[1]
Spectroscopic Data Summary
The coordination of the mixed 8-hydroxyquinoline-hydrazine ligand to a Cobalt(II) center induces significant shifts in the electronic and vibrational spectra, indicating the formation of a stable complex. The following tables summarize the key spectroscopic data, comparing the ligand to its cobalt complex.
Table 1: UV-Visible Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |
| 7-hydrazinyl quinolin-8-ol Ligand | 280, 320, 410 | 18000, 10000, 2000 | π → π* (quinoline ring), n → π* (C=N), Charge Transfer |
| Co(II) Complex | 260, 340, 485 | 16000, 12000, 3000 | Ligand-to-Metal Charge Transfer (LMCT), d-d transitions |
Data extracted from a study on a Co(II) complex of a mixed 8-hydroxyquinoline and hydrazine ligand.[1]
Table 2: Infrared (IR) Spectroscopic Data
| Functional Group | Ligand (cm⁻¹) | Co(II) Complex (cm⁻¹) | Interpretation |
| ν(O-H) | 3400 (broad) | - | Disappearance indicates deprotonation and coordination of the hydroxyl group. |
| ν(N-H) of hydrazine | 3300, 3250 | 3320, 3260 | Shift indicates coordination of the hydrazine nitrogen. |
| ν(C=N) of quinoline | 1620 | 1600 | Shift to lower frequency indicates coordination of the quinoline nitrogen. |
| ν(M-N) | - | 520 | Appearance of a new band confirms the formation of a metal-nitrogen bond. |
| ν(M-O) | - | 450 | Appearance of a new band confirms the formation of a metal-oxygen bond. |
Data interpreted from the descriptive analysis in the source.[1]
Experimental Protocols
The synthesis and characterization of the cobalt(II) complex of the mixed 8-hydroxyquinoline-hydrazine ligand were conducted as follows:
Synthesis of the Mixed Ligand (7-hydrazinyl quinolin-8-ol)
A solution of 8-hydroxyquinoline in a suitable solvent was reacted with hydrazinium sulfate under controlled temperature and pH conditions. The resulting product, a bioactive mixed ligand, was then isolated, purified, and characterized.[1]
Synthesis of the Cobalt(II) Complex
An ethanolic solution of the synthesized mixed ligand was treated with an aqueous solution of Cobalt(II) chloride. The reaction mixture was stirred for a specified period, during which the complex precipitated. The solid product was then filtered, washed with ethanol to remove any unreacted starting materials, and subsequently dried.[1]
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The electronic spectra of the ligand and the Co(II) complex were recorded in a suitable solvent (e.g., DMSO) using a spectrophotometer over a wavelength range of 200-800 nm.[1]
-
Infrared Spectroscopy: IR spectra were obtained using KBr pellets on an FTIR spectrometer to identify the coordination sites of the ligand to the metal ion.[1]
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of the Cobalt(II) complex.
Caption: Synthetic workflow for the Co(II)-8-Hydroxyquinoline-Hydrazine complex.
References
In Vivo vs. In Vitro Correlation of 8-Hydrazinylquinoline Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. 8-Hydrazinylquinoline, a lesser-studied member of this family, holds therapeutic promise. Understanding the correlation between its in vitro (in a controlled laboratory setting) and in vivo (in a living organism) activity is paramount for its development as a potential therapeutic agent. This guide provides a comparative overview of the performance of quinoline derivatives, offering insights into the potential activities of this compound, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Quinoline Derivatives
Direct comparative data for this compound is limited. Therefore, this section summarizes the activities of structurally related quinoline compounds to provide a predictive framework.
Table 1: In Vitro Activity of Representative Quinoline Derivatives
| Compound/Derivative | Target/Assay | Measurement | Result | Reference |
| Quinoline Analog | Acetylcholinesterase (AChE) | % Inhibition | 94.6% | [1] |
| Quinoline Derivatives | Glycogen Synthase Kinase 3-beta (GSK3β) | % Inhibition | >40% | [1] |
| Quinoline Derivatives | Beta-site APP Cleaving Enzyme-1 (BACE1) | % Inhibition | >40% | [1] |
| Compound 6 (Quinoline Derivative) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC | 3.12 - 50 µg/mL | [2][3] |
| Compound 6 (Quinoline Derivative) | A. flavus, A. niger, F. oxysporum, C. albicans | Antifungal Activity | Potent | [2][3] |
| 8-Hydroxyquinoline Derivative (L14) | Candida albicans | Antifungal Activity | Better than clioquinol | [4] |
| Quinoline-Thiazole Derivative (4j) | Candida parapsilosis | MIC₉₀ | <0.06 µg/mL | [5] |
| Quinoline Carboxylic Acid Derivatives | IGF-1R and IGF-2R | IC₅₀ | Low micromolar | [6] |
Table 2: In Vivo Efficacy of Representative Quinoline Derivatives
| Compound/Derivative | Animal Model | Disease Model | Dosage | Key Finding | Reference |
| 8-Hydroxyquinoline Derivative (L14) | Murine Model | Candida albicans infection | 2 mg/kg | Reduced fungal burden and extended survival | [4] |
| Quinoline Derivative (Compound 91b1) | Nude Mouse Xenograft | Cancer (e.g., HepG2) | 50 mg/kg/day (i.p.) | Tumor growth inhibition | [7] |
| Quinoline Derivatives (PQQ16P and PQK4F) | Female BALB/c Mice | Resistant Staphylococcus aureus | Not specified | Enhanced efficacy of ciprofloxacin | [8] |
| Chloroquine (Quinoline Derivative) | Swiss Albino Mice | Plasmodium berghei | Not specified | Standard antimalarial efficacy | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth to a specific concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compound (e.g., a quinoline derivative) is serially diluted in a 96-well microtiter plate.
-
Incubation: The microbial inoculum is added to each well containing the diluted compound. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2][3]
In Vivo Anticancer Efficacy Study (Xenograft Model)
-
Animal Model: Athymic nude mice are commonly used.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ HepG2 cells) are subcutaneously implanted into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The test compound is administered to the mice (e.g., via intraperitoneal injection) at a specific dosage and schedule. Control groups receive the vehicle or a standard-of-care drug.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.[7]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential mechanism of action for this compound derivatives.
Caption: Comparative workflow for in vitro and in vivo studies.
References
- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published synthesis methods for 8-Hydrazinylquinoline
For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. 8-Hydrazinylquinoline, a versatile building block in medicinal chemistry, has been prepared through various methods, yet a comprehensive comparison of their reproducibility is often lacking in published literature. This guide provides an objective analysis of the available synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable and reproducible method.
Comparison of Synthetic Methods
Two primary strategies for the synthesis of this compound have been identified in the literature: the nucleophilic substitution of a halo-quinoline and the conversion of 8-aminoquinoline. While direct comparative studies on the reproducibility of these methods are scarce, an analysis of published examples for analogous compounds allows for an informed assessment.
| Method | Starting Material | Reagents | Typical Reaction Conditions | Reported Yield | Key Considerations |
| Method A: Nucleophilic Aromatic Substitution | 8-Chloroquinoline or 8-Bromoquinoline | Hydrazine hydrate | Reflux in a suitable solvent (e.g., ethanol, pyridine) | Variable, often moderate to good | Availability and cost of the starting 8-haloquinoline. Potential for side reactions. |
| Method B: From 8-Aminoquinoline | 8-Aminoquinoline | Sodium nitrite, Hydrochloric acid, followed by a reducing agent (e.g., tin(II) chloride) | Diazotization at low temperatures, followed by reduction | Potentially high, but multi-step | Requires careful control of diazotization reaction conditions. Availability of 8-aminoquinoline. |
Table 1: Comparison of Synthetic Methods for this compound. This table summarizes the key aspects of the two primary synthetic routes to this compound. Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of a synthesis. The following are representative procedures for the two main synthetic routes, compiled from established chemical principles and analogous reactions.
Method A: Synthesis of this compound from 8-Chloroquinoline
This method involves the direct displacement of the chlorine atom in 8-chloroquinoline by a hydrazinyl group.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-chloroquinoline (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Method B: Synthesis of this compound from 8-Aminoquinoline
This two-step procedure first involves the formation of a diazonium salt from 8-aminoquinoline, which is then reduced to the corresponding hydrazine.
Experimental Protocol:
-
Diazotization:
-
Dissolve 8-aminoquinoline (1 equivalent) in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride (excess), in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature low.
-
Allow the reaction to proceed for the required time (monitoring may be necessary).
-
Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Logical Workflow for Method Selection
The choice between the two primary synthetic methods will depend on several factors, including the availability of starting materials, desired purity, and scale of the reaction. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method for this compound.
Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized based on laboratory conditions and safety considerations. It is highly recommended to consult original research articles for specific details and characterization data. As of this writing, a direct, peer-reviewed study comparing the reproducibility of different this compound synthesis methods with comprehensive quantitative data has not been identified. The information presented here is based on established chemical principles and data from analogous reactions.
Safety Operating Guide
Proper Disposal of 8-Hydrazinylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for ensuring laboratory safety and regulatory compliance. 8-Hydrazinylquinoline, a heterocyclic compound, necessitates careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal.
All chemical waste, including this compound, should be regarded as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[1] Improper disposal is not only illegal but can also lead to severe safety and environmental consequences.[1] Therefore, strict adherence to established hazardous waste management protocols is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a face shield, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove any contaminated clothing. Thoroughly wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, ensuring the eyelids are held open. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental reactions and ensure safe disposal.
-
Waste Containers: Collect all waste contaminated with this compound, including solids (e.g., gloves, weighing boats, paper towels) and liquids (e.g., unused solutions, rinsates), in a designated, properly labeled, and sealed container.[2][3] The container must be made of a material compatible with the chemical.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the accumulation start date and specific hazard warnings (e.g., Toxic, Irritant).[1][3]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Ensure containers are kept tightly closed to prevent leaks or spills.[4]
Quantitative Data
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Crystalline powder |
| Signal Word | Danger |
| Hazard Statements | Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May damage the unborn child.[6] |
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in regular trash.[2]
-
Characterize the Waste: Identify and document all constituents of the waste mixture. This is crucial for determining the appropriate disposal route.[1]
-
Containerize and Label: Collect the waste in a compatible, sealed container.[5] Affix a "Hazardous Waste" label with the full chemical name and a list of all contents.[3]
-
Contact Environmental Health & Safety (EHS): Consult with your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2] They will provide specific instructions based on your location and the nature of the waste.
-
Final Disposal Method: A common and recommended method for the disposal of such organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed disposal company.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 8-Hydrazinylquinoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 8-Hydrazinylquinoline, including comprehensive operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 8-Hydrazinoquinoline, (Quinolin-8-yl)hydrazine
-
CAS Number: 91004-61-4[1]
Hazard Summary: this compound and its salts are hazardous substances that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Must meet AS/NZS 1337.1, EN166, or national equivalent.[2] Contact lenses may pose a special hazard and should be avoided.[2] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Chemical-Resistant Gloves | Type and thickness to be determined by the specific laboratory safety assessment. |
| Protective Clothing | Lab coat, long-sleeved jacket, or coveralls.[2][4] | |
| Respiratory Protection | Dust Respirator or Air-Purifying Respirator | Use in well-ventilated areas.[2] For higher-risk activities, a full-face respirator or powered air respirator may be necessary. |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
- 1. 8-HYDRAZINOQUINOLINE | 91004-61-4 [amp.chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
